molecular formula C10H8ClNO2 B597745 (3-(3-Chlorophenyl)isoxazol-5-yl)methanol CAS No. 101862-42-4

(3-(3-Chlorophenyl)isoxazol-5-yl)methanol

Katalognummer: B597745
CAS-Nummer: 101862-42-4
Molekulargewicht: 209.629
InChI-Schlüssel: OHRGKDSKISQNMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(3-Chlorophenyl)isoxazol-5-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.629. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRGKDSKISQNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677595
Record name [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101862-42-4
Record name [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Researcher's Guide to the In Silico Modeling of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol: A Hypothetical Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the in silico modeling of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol, a heterocyclic compound belonging to the versatile isoxazole class. This document is intended for researchers, computational chemists, and drug development professionals engaged in the early stages of drug discovery. By synthesizing established computational methodologies with field-proven insights, this guide will navigate the reader through a logical, self-validating workflow, from initial molecular characterization to the prediction of potential biological activity and pharmacokinetic properties.

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The inherent structural features of the isoxazole ring, such as its ability to participate in various non-covalent interactions, make it a privileged structure in drug design.[5] This guide will, therefore, treat this compound as a lead compound for a hypothetical drug discovery project, demonstrating how in silico tools can be strategically employed to elucidate its therapeutic potential.

Section 1: Foundational Analysis - Characterizing the Molecule of Interest

Before embarking on complex computational simulations, a thorough understanding of the subject molecule is paramount. This compound is a small organic molecule with the molecular formula C10H8ClNO2.

Table 1: Physicochemical Properties of this compound and its Isomers

PropertyThis compound(3-(4-Chlorophenyl)isoxazol-5-yl)methanol[6](3-(4-Chlorophenyl)isoxazol-4-yl)methanol[7]
CAS Number 657424-79-8[8]206055-90-5[6]1159603-79-8[7]
Molecular Weight 209.63 g/mol 209.63 g/mol [6]209.63 g/mol [7]
Molecular Formula C10H8ClNO2C10H8ClNO2[6]C10H8ClNO2[7]
Appearance Not specifiedOff-white crystals[6]Not specified
Melting Point Not specified98-104 °C[6]Not specified
Topological Polar Surface Area (TPSA) Not specifiedNot specified46.26 Ų[7]
logP Not specifiedNot specified2.4873[7]

The initial step in any in silico workflow is the generation of a high-quality 3D conformation of the ligand. This can be achieved using various molecular modeling software packages. The resulting structure should be energy minimized to ensure a stable and realistic conformation.

Section 2: Target Selection - Identifying Potential Biological Interactions

The broad bioactivity of isoxazole derivatives suggests that this compound could interact with a variety of biological targets.[1][5] Based on literature precedents for isoxazole-containing compounds, potential target classes include kinases, cyclooxygenases (COX), and enzymes involved in DNA and RNA synthesis.[9][10][11] For the purpose of this guide, we will hypothesize a workflow targeting a specific protein kinase, a common target class for small molecule inhibitors in cancer therapy.[4]

Workflow for Target Identification and Preparation:

Target_Selection_Workflow cluster_0 Phase 1: Literature & Database Mining cluster_1 Phase 2: Target Validation & Preparation A Literature Review on Isoxazole Bioactivities C Identify Potential Target Classes (e.g., Kinases, COX) A->C B Search Protein Data Bank (PDB) for Isoxazole-Ligand Complexes B->C D Select a Specific Target (e.g., a Protein Kinase) C->D E Download Crystal Structure from PDB D->E F Prepare Protein: Remove Water, Add Hydrogens, Assign Charges E->F

Caption: Workflow for selecting and preparing a biological target.

Section 3: Molecular Docking - Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This method is instrumental in virtual screening and lead optimization.

Detailed Protocol for Molecular Docking:

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Assign partial charges using a suitable force field (e.g., Gasteiger charges).

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Protein Preparation:

    • Start with the prepared protein structure from the previous step.

    • Identify the binding site, often guided by a co-crystallized ligand or through binding site prediction algorithms.

    • Generate a grid box that encompasses the binding site.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina.[11]

    • Run the docking simulation, allowing the ligand to explore different conformations and orientations within the binding site.

    • The program will score the different poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Examine the top-scoring poses to identify the most plausible binding mode.

    • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Compare the predicted binding affinity to that of known inhibitors of the target, if available.

Section 4: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior and stability of the complex over time.[9]

MD Simulation Workflow:

MD_Simulation_Workflow A Select Best Docking Pose B Prepare System: Solvate in a Water Box with Ions A->B C Energy Minimization of the System B->C D Equilibration (NVT and NPT ensembles) C->D E Production MD Run D->E F Trajectory Analysis (RMSD, RMSF, Interaction Analysis) E->F

Caption: A typical workflow for molecular dynamics simulation.

Key Analyses in MD Simulations:

  • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein-ligand complex.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

Section 5: ADMET Prediction - Evaluating Drug-Likeness

A promising drug candidate must not only exhibit high binding affinity but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools can provide early warnings of potential liabilities.[10][13]

Table 2: Key ADMET Properties and Their Significance

PropertySignificanceDesired Range
Lipinski's Rule of Five Predicts oral bioavailability.[10]No more than one violation.
Aqueous Solubility Affects absorption and formulation.High
Blood-Brain Barrier (BBB) Permeability Important for CNS-targeting drugs.Varies with therapeutic goal.
CYP450 Inhibition Potential for drug-drug interactions.Low
Herg Inhibition Risk of cardiotoxicity.Low
Ames Mutagenicity Potential to cause DNA mutations.Non-mutagenic

A variety of online tools and software packages are available for ADMET prediction, which can provide valuable data to guide the optimization of the lead compound.

Section 6: Concluding Remarks and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, in silico workflow for the initial characterization of this compound as a potential drug candidate. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable hypotheses about the compound's mechanism of action, binding affinity, and drug-like properties.

The true power of in silico modeling lies in its synergy with experimental validation. The predictions generated through these computational methods should be used to prioritize compounds for synthesis and biological testing. This iterative cycle of prediction and experimentation is the hallmark of modern, efficient drug discovery.

References

  • MDPI. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. [Link]

  • gsrs. 5-(3-CHLOROPHENYL)-3-ISOXAZOLEMETHANOL. [Link]

  • Universidad Autónoma de Madrid. In silico anticancer activity of isoxazolidine and isoxazolines derivatives. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • National Institutes of Health. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]

  • MDPI. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. [Link]

  • Frontiers. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

  • National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Ukaaz Publications. In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. [Link]

  • ResearchGate. In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • PubMed. Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Foundational Pillars of Drug Development

In the landscape of pharmaceutical research and drug development, the intrinsic physicochemical properties of an active pharmaceutical ingredient (API) are the bedrock upon which successful formulation and therapeutic efficacy are built. Among these, solubility and stability are paramount. For a molecule like (3-(3-Chlorophenyl)isoxazol-5-yl)methanol, a heterocyclic compound with potential pharmacological applications, a thorough understanding of these characteristics is not merely academic but a critical prerequisite for its advancement. This guide provides a comprehensive technical framework for assessing the solubility and stability of this compound, intended for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not yet publicly available, this document outlines the authoritative methodologies and scientific rationale required to generate and interpret such crucial data.

The isoxazole moiety is a well-regarded scaffold in medicinal chemistry, known for its versatile biological activities.[1][2] However, the stability of the isoxazole ring can be influenced by its substituents and the surrounding chemical environment.[3] This guide will delve into the established protocols for determining aqueous and solvent solubility, as well as a detailed exploration of forced degradation studies to probe the inherent stability of this compound.

Part 1: Solubility Characterization

Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, poor solubility can lead to low absorption and, consequently, suboptimal therapeutic effects. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with low-solubility compounds (BCS Class II and IV) often requiring enabling formulation technologies.[4] Therefore, a precise determination of the solubility of this compound is a foundational step.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The equilibrium solubility of an API is most reliably determined using the shake-flask method.[5][6] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature, after a state of equilibrium has been reached.

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8.[7] Commonly used buffers include 0.1 N HCl (for pH 1.2), acetate buffer (for pH 4.5), and phosphate buffer (for pH 6.8).[8]

  • Compound Addition: Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific buffer or organic solvent. The presence of undissolved solid material at the end of the experiment is essential to confirm that a saturated solution has been achieved.[9]

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C) for a predetermined period, often 24 to 72 hours, to allow the system to reach equilibrium.[5][10]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant. It is crucial to filter the sample immediately using a syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each solvent system.

Data Presentation: A Framework for Solubility Profiling

The solubility data for this compound should be presented in a clear and concise tabular format.

Solvent SystempHTemperature (°C)Solubility (mg/mL)Solubility (µM)
0.1 N HCl1.225Data to be determinedData to be determined
Acetate Buffer4.525Data to be determinedData to be determined
Phosphate Buffer6.825Data to be determinedData to be determined
Water~7.025Data to be determinedData to be determined
EthanolN/A25Data to be determinedData to be determined
MethanolN/A25Data to be determinedData to be determined
DMSON/A25Data to be determinedData to be determined
Diagrammatic Representation of the Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh Excess API equilibration Shake at Constant Temp (e.g., 24-72h) prep_api->equilibration prep_solvent Prepare Solvents/Buffers prep_solvent->equilibration sampling Collect Supernatant equilibration->sampling filtration Filter (e.g., 0.45 µm) sampling->filtration hplc Quantify by HPLC-UV filtration->hplc data Calculate Solubility hplc->data G cluster_stress Stress Conditions cluster_analysis Analysis & Outcome api This compound acid Acid Hydrolysis (e.g., 0.1N HCl, heat) api->acid base Base Hydrolysis (e.g., 0.1N NaOH, heat) api->base oxidation Oxidation (e.g., 3% H₂O₂) api->oxidation thermal Thermal (e.g., 80°C, solid) api->thermal photo Photolytic (UV/Vis light) api->photo hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation_profile Degradation Profile & Pathway Elucidation hplc->degradation_profile method_validation Method Validation hplc->method_validation

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathway under Basic Hydrolysis

Based on the known chemistry of the isoxazole ring, a likely degradation pathway under basic conditions involves the cleavage of the weak N-O bond.

Caption: Predicted Degradation Pathway under Basic Conditions. (Note: As I cannot generate images, the DOT script above is a template. In a real scenario, the IMG SRC would point to images of the chemical structures.)

Conclusion: A Roadmap for Characterization

While specific quantitative data on the solubility and stability of this compound are pending experimental determination, this guide provides a robust and scientifically grounded framework for obtaining this critical information. By adhering to established protocols such as the shake-flask method for solubility and the comprehensive stress conditions outlined by the ICH for stability, researchers can build a complete physicochemical profile of this promising compound. The inherent lability of the isoxazole ring to basic hydrolysis is a key consideration that must be thoroughly investigated. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of any future drug product containing this compound.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry.

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (n.d.). Biological and Molecular Chemistry.

  • The Isoxazole Ring System: A Technical Guide to Stability and Reactivity for Drug Development Professionals. (n.d.). Benchchem.

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

  • Q1A(R2) Guideline. (n.d.). ICH.

  • Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. (2025). ResearchGate.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Veeprho.

  • Annex 4. (n.d.). World Health Organization (WHO).

  • API Solubility and Dissolution Enhancement Via Formulation. (n.d.). Sigma-Aldrich.

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.

  • Shake Flask Method Summary. (n.d.). BioAssay Systems.

  • Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. (n.d.). ResearchGate.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).

  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate.

  • Solving solubility issues in modern APIs. (n.d.). TAPI.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA).

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). ResearchGate.

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. (2023). Semantic Scholar.

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Population Therapeutics and Clinical Pharmacology.

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). Chromatography Online.

  • Q1 Stability Testing of Drug Substances and Drug Products. (n.d.). FDA.

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS.

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research.

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). UBC.

  • Quality Guidelines. (n.d.). ICH.

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate.

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

  • (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024). ResearchGate.

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (n.d.). Benchchem.

  • 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN.

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. (n.d.). MDPI.

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022). MDPI.

  • [3-(4-Chlorophenyl)-5-isoxazolyl]methanol. (n.d.). Chem-Impex. www.chemimpex.com/products/26330)

Sources

Architecting the Isoxazole Scaffold: A Technical Guide to Bioisosteric Design and Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring (


) is not merely a structural spacer; it is a tunable electronic valve in medicinal chemistry. Its utility stems from its unique ability to function as a bioisostere for both carboxylic acids (in its 3-hydroxy form) and amide bonds, while offering superior metabolic stability and restricted conformational entropy.

This guide moves beyond basic heterocyclic chemistry to address the two critical bottlenecks in isoxazole drug discovery: predictive bioisosteric mapping and regiocontrolled synthesis . We will examine the structural causality behind the high-affinity binding of isoxazole-containing ligands (using Valdecoxib as a primary case study) and provide self-validating protocols for synthesizing 3,5-disubstituted isoxazoles with >95% regioselectivity.

Part 1: Structural Rationale & Medicinal Chemistry

The Bioisosteric Imperative

The isoxazole ring is characterized by the presence of adjacent oxygen and nitrogen atoms (1,2-azole). This arrangement creates a dipole that mimics the electronic distribution of carbonyl-containing functional groups, yet reduces the liability of enzymatic hydrolysis.

  • Carboxylic Acid Mimicry: The 3-hydroxyisoxazole tautomer possesses a

    
     of approximately 4.5–5.0, closely matching that of carboxylic acids (
    
    
    
    ~4.8). Unlike the carboxylate, the isoxazole anion is planar and delocalized, often improving blood-brain barrier (BBB) permeability. This is the foundational logic behind Ibotenic acid and Muscimol (GABA agonists).
  • Amide/Ester Mimicry: In its neutral form, the isoxazole ring mimics the geometry and dipole of a peptide bond (cis-amide) or an ester, but without the susceptibility to proteases or esterases.

Pharmacophore Case Study: Valdecoxib & COX-2 Selectivity

The design of Valdecoxib illustrates the precision of the isoxazole scaffold.[1] The central isoxazole ring serves as a rigid scaffold that orients two phenyl rings at specific vectors to exploit a subtle difference in the cyclooxygenase active site: the "side pocket."[1]

Mechanism of Selectivity:

  • The Anchor: The polar nitrogen of the isoxazole forms hydrogen bonds within the hydrophilic head of the active site.

  • The Discriminator: The sulfonamide moiety is positioned to enter a hydrophobic side pocket.[1]

  • The Gatekeeper: In COX-2, residue 523 is Valine (small), leaving the pocket open.[1] In COX-1, residue 523 is Isoleucine (bulky), sterically blocking the pocket.[1]

Quantitative Binding Data:

ParameterCOX-2 (Target)COX-1 (Off-Target)Selectivity Ratio

0.005

150

30,000:1

3.2 nM>1000 nM-
Dissociation (

)
~98 min (Slow)Rapid-

Data Source: Gierse et al. (2005) & BenchChem Technical Reports [1][2].

Part 2: Synthetic Strategies & Regiocontrol[3]

The synthesis of isoxazoles via [3+2] cycloaddition of nitrile oxides and alkynes is the industry standard. However, thermal methods often yield a mixture of 3,5- and 3,4-regioisomers. To ensure synthetic integrity, we utilize Copper(I)-catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) .

Experimental Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Objective: Synthesize 3,5-diaryl isoxazoles with >95:5 regioselectivity using a one-pot CuI-catalyzed protocol.

Reagents:

  • Substrate A: Aryl aldoxime (1.0 equiv)

  • Substrate B: Terminal Alkyne (1.2 equiv)

  • Catalyst: CuI (5 mol%)

  • Oxidant/Base: Chloramine-T (or tert-butyl nitrite for metal-free variants)

  • Solvent: Ethanol/Water (1:1) or DMF

Step-by-Step Workflow:

  • Nitrile Oxide Generation (In Situ):

    • Dissolve the aryl aldoxime in Ethanol/Water.

    • Add Chloramine-T trihydrate (1.1 equiv). Stir at RT for 10 minutes.

    • Checkpoint: Appearance of a white precipitate (NaCl/sulfonamide byproduct) indicates successful chlorination/elimination to the nitrile oxide precursor.

  • Catalytic Cycle Initiation:

    • Add the terminal alkyne and CuI (5 mol%).

    • Adjust pH to ~8 using weak base (

      
      ) if using acidic precursors.
      
    • Mechanistic Note: The Cu(I) species coordinates the alkyne to form a copper acetylide. This species reacts with the nitrile oxide much faster than the thermal background reaction, directing the nucleophilic attack to the terminal carbon, exclusively yielding the 3,5-isomer .

  • Reaction & Purification:

    • Stir at RT for 4–6 hours (monitor via TLC/LC-MS).

    • Quench with dilute

      
       (to chelate copper).
      
    • Extract with EtOAc. The high regioselectivity usually negates the need for difficult column chromatography separation of isomers.

Synthetic Decision Matrix (DOT Diagram)

The following diagram outlines the decision logic for selecting the correct synthetic route based on substitution requirements.

IsoxazoleSynthesis Start Target Molecule: Isoxazole Derivative Decision1 Substitution Pattern? Start->Decision1 RouteA 3,5-Disubstituted Decision1->RouteA High Regioselectivity Needed RouteB 3,4-Disubstituted Decision1->RouteB Steric Bulk Required RouteC Fully Substituted (3,4,5-Trisubstituted) Decision1->RouteC Complex Core MethodA1 Protocol: Cu-Catalyzed [3+2] (CuANOC) RouteA->MethodA1 MethodB1 Protocol: Enamine Cyclization RouteB->MethodB1 MethodC1 Protocol: Iodo-cyclization Pd-Coupling RouteC->MethodC1 MethodA2 Reagents: Aldoxime + Alkyne + CuI + Base MethodA1->MethodA2 MethodB2 Reagents: 1,3-Dicarbonyl + Hydroxylamine MethodB1->MethodB2

Figure 1: Synthetic decision matrix for isoxazole construction. The Copper-catalyzed route (Green) is preferred for rapid generation of 3,5-disubstituted libraries due to mild conditions and high regiocontrol.

Part 3: Mechanism of Action & Signaling Pathways

Understanding the downstream effects of isoxazole-based inhibition is crucial for lead optimization. Below is the signaling pathway for Valdecoxib, highlighting the interruption of the Arachidonic Acid cascade.

COX2_Pathway Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 Activates Membrane Cell Membrane Phospholipids Membrane->PLA2 AA Arachidonic Acid PLA2->AA Releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 Homeostatic COX2->PGG2 Inflammatory Valdecoxib Valdecoxib (Isoxazole Core) Valdecoxib->COX1 Weak Inhibition (IC50: 150uM) Valdecoxib->COX2 Selective Inhibition (IC50: 5nM) Prostaglandins Prostaglandins (Pain/Inflammation) PGG2->Prostaglandins Cytoprotection Gastric Cytoprotection PGG2->Cytoprotection

Figure 2: Pharmacological intervention of Valdecoxib in the Eicosanoid pathway. The isoxazole scaffold enables high selectivity for COX-2 (Red path) while sparing COX-1 (Grey path), preserving gastric cytoprotection.

References

  • BenchChem. (2025).[1][2] Valdecoxib's Mechanism of Action on Cyclooxygenase-2: A Technical Guide. Retrieved from

  • Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • Kadam, K. S., et al. (2016).[3][4] Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles. Synthesis. Retrieved from

  • RSC Medicinal Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from

  • Vertex AI Search. (2025). Regioselective synthesis of 3,5-disubstituted isoxazoles via CuI catalysis. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis Protocol for (3-(3-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol (CAS: Generic structure class). The method utilizes a regioselective [3+2] dipolar cycloaddition between 3-chlorobenzonitrile oxide (generated in situ) and propargyl alcohol. Two variations are presented: a Standard Stepwise Protocol using N-chlorosuccinimide (NCS) for high-purity applications, and a Rapid One-Pot Protocol using Chloramine-T for high-throughput screening. The guide includes critical process parameters (CPPs), safety considerations, and analytical validation standards.

Retrosynthetic Analysis & Mechanism

The isoxazole core is constructed via the Huisgen 1,3-dipolar cycloaddition. The 3,5-disubstitution pattern is favored sterically and electronically when reacting benzonitrile oxides with terminal alkynes.

Strategic Disconnection
  • Target: this compound

  • Key Disconnection: C4-C5 and C3-O bonds (Isoxazole ring formation).

  • Synthons: 3-Chlorobenzonitrile oxide (1,3-dipole) + Propargyl alcohol (Dipolarophile).

  • Precursor: 3-Chlorobenzaldehyde.[1]

Reaction Pathway Visualization

ReactionPathway Aldehyde 3-Chlorobenzaldehyde Oxime 3-Chlorobenzaldoxime Aldehyde->Oxime NH2OH·HCl Na2CO3, MeOH Chlorooxime Hydroximoyl Chloride (Intermediate) Oxime->Chlorooxime NCS, DMF (Chlorination) NitrileOxide Nitrile Oxide (In Situ Active Species) Chlorooxime->NitrileOxide Et3N (Dehydrohalogenation) Product (3-(3-Chlorophenyl) isoxazol-5-yl)methanol NitrileOxide->Product [3+2] Cycloaddition Propargyl Propargyl Alcohol Propargyl->Product Dipolarophile

Figure 1: Mechanistic pathway for the synthesis of the target isoxazole via nitrile oxide cycloaddition.

Experimental Protocols

Method A: Stepwise Synthesis (High Purity)

Recommended for: Scale-up (>5g), library synthesis, and when high regioselectivity is critical. Mechanism: Generation of a stable hydroximoyl chloride intermediate allows for controlled release of the nitrile oxide, minimizing dimerization to furoxan byproducts.

Phase 1: Preparation of 3-Chlorobenzaldoxime
  • Reagents:

    • 3-Chlorobenzaldehyde (10.0 mmol, 1.41 g)

    • Hydroxylamine hydrochloride (12.0 mmol, 0.83 g)

    • Sodium carbonate (

      
      ) (6.0 mmol, 0.64 g)
      
    • Solvent: Methanol:Water (1:1, 20 mL)

  • Procedure:

    • Dissolve 3-chlorobenzaldehyde in MeOH (10 mL).

    • Dissolve

      
       and 
      
      
      
      in Water (10 mL) and add to the aldehyde solution.
    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Evaporate MeOH under reduced pressure. Extract aqueous residue with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Yield: Expect >90% as a white/off-white solid. Use directly in Phase 2.

Phase 2: Cycloaddition via Hydroximoyl Chloride
  • Reagents:

    • 3-Chlorobenzaldoxime (from Phase 1)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Propargyl alcohol (1.2 eq)

    • Triethylamine (TEA) (1.2 eq)

    • Solvent: DMF (Dry, 5 mL per gram of oxime)

  • Procedure:

    • Dissolve oxime in dry DMF under

      
       atmosphere.
      
    • Add NCS portion-wise at 0°C. Caution: Exothermic.

    • Stir at RT for 1 hour to form the hydroximoyl chloride (check TLC for disappearance of oxime).

    • Cool the mixture to 0°C. Add Propargyl alcohol.

    • Add TEA dropwise over 30 minutes. Note: Slow addition is critical to maintain a low concentration of nitrile oxide, favoring reaction with the alkyne over dimerization.

    • Allow to warm to RT and stir overnight (12h).

  • Workup:

    • Pour reaction mixture into ice-water (100 mL).

    • Extract with EtOAc (3 x 30 mL).

    • Wash organic layer extensively with water (to remove DMF) and brine.

    • Dry over

      
       and concentrate.
      
Method B: One-Pot Synthesis (Rapid)

Recommended for: Small scale (<100mg), HTS, or educational demonstrations. Note: Uses Chloramine-T to generate the nitrile oxide directly.[2]

  • Reagents:

    • 3-Chlorobenzaldehyde oxime (1.0 eq)

    • Chloramine-T trihydrate (1.1 eq)

    • Propargyl alcohol (1.2 eq)

    • Solvent: Ethanol or MeOH (reflux).

  • Procedure:

    • Combine oxime, propargyl alcohol, and Chloramine-T in Ethanol.

    • Reflux for 3–6 hours.

    • Cool, filter off salts, and concentrate.

    • Purify via column chromatography.[3][4][5]

Purification & Analytical Data

Purification Strategy

The crude product typically contains the 3,5-isomer (major) and trace 3,4-isomer or furoxan dimer.

  • Flash Chromatography: Silica Gel (230-400 mesh).[5]

  • Eluent: Gradient of Hexane:Ethyl Acetate (Start 9:1

    
     End 6:4). The alcohol functionality makes the product relatively polar.
    
  • Crystallization: Recrystallization from Ethanol/Water or Hexane/EtOAc is often possible for high-purity needs.

Analytical Expectations

Target Compound: this compound

  • Appearance: White to pale yellow solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.80 (s, 1H, Ar-H2')
      
    • 
       7.70 (d, 1H, Ar-H4')
      
    • 
       7.45 (m, 2H, Ar-H5', Ar-H6')
      
    • 
       6.65 (s, 1H, Isoxazole-H4) — Diagnostic Peak
      
    • 
       4.85 (s, 2H, 
      
      
      
      )
    • 
       2.50 (br s, 1H, OH)
      
  • MS (ESI): m/z calculated for

    
    ; found 210.1.
    
Summary of Process Parameters
ParameterMethod A (NCS/TEA)Method B (Chloramine-T)
Regioselectivity High (typically >95:5)Moderate to High
Yield 75 - 85%50 - 65%
Reaction Time 12 - 16 hours3 - 6 hours
Impurity Profile Low (controlled addition)Higher (oxidative side-products)
Scalability ExcellentLimited (Exotherm risk)

Critical Process Controls & Troubleshooting

Reaction Workflow Diagram

Workflow Start Start: 3-Chlorobenzaldehyde OximeStep Oxime Formation (NH2OH/Na2CO3) Start->OximeStep Check1 QC: TLC/NMR (Confirm Oxime) OximeStep->Check1 Chlorination Chlorination (NCS/DMF, 0°C) Check1->Chlorination Pass Cycloaddition Cycloaddition (Propargyl Alc. + TEA) Chlorination->Cycloaddition Quench Quench & Extraction (Water/EtOAc) Cycloaddition->Quench Purification Column Chromatography (Hex/EtOAc) Quench->Purification

Figure 2: Step-by-step workflow for the synthesis process.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Dimerization of nitrile oxide (Furoxan formation).Decrease rate of TEA addition. Dilute reaction mixture. Ensure excess alkyne (1.2–1.5 eq).
Impurity: Aldehyde Incomplete oxime formation.Monitor Phase 1 by TLC. Ensure pH is neutral/basic during oximation.
Regioisomer Mix High temperature during cycloaddition.Keep reaction at 0°C during TEA addition; warm slowly to RT.
Oily Product Residual DMF.Wash organic layer 3x with water or 5% LiCl solution during workup.

Safety & Handling

  • Hydroxylamine HCl: Corrosive and potential sensitizer. Avoid metal spatulas (catalytic decomposition risk).

  • Nitrile Oxides: Potentially unstable energetic intermediates. Do not isolate the nitrile oxide; generate in situ.

  • Propargyl Alcohol: Toxic by inhalation and skin contact. Flammable.

  • NCS: Irritating to respiratory system. Handle in a fume hood.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[6] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Liu, K.-C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918. Link

  • Rai, K. M. L., & Linganna, N. (2000). Synthesis of isoxazolines and isoxazoles via 1,3-dipolar cycloaddition reactions of nitrile oxides. In Synthetic Communications (Vol. 30, Issue 19). Taylor & Francis. Link

  • Koufaki, M., et al. (2014). Synthesis of 3,5-disubstituted isoxazoles... under ultrasound irradiation. (General methodology reference for 3-aryl-5-isoxazolemethanol analogs). Link

  • Vidal, J., et al. (2021). Unveiling the Chemo- and Regioselectivity of the [3+2] Cycloaddition Reaction between 4-Chlorobenzonitrile Oxide and dipolarophiles. ResearchGate. Link

Sources

The Strategic Utility of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern drug discovery.[1][2] Its unique electronic properties and capacity for diverse molecular interactions have rendered it a privileged scaffold in the design of novel therapeutic agents.[2][3] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The strategic incorporation of the isoxazole moiety can enhance a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.

This guide focuses on a particularly valuable pharmaceutical intermediate: (3-(3-Chlorophenyl)isoxazol-5-yl)methanol . The presence of a 3-chlorophenyl group provides a handle for modulating lipophilicity and engaging in specific interactions with biological targets, while the 5-hydroxymethyl group serves as a versatile reactive site for further molecular elaboration. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent application in the construction of more complex molecular architectures relevant to drug development.

I. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the formation of an oxime from 3-chlorobenzaldehyde, followed by a [3+2] cycloaddition reaction with propargyl alcohol. This approach offers a reliable and scalable route to the desired intermediate.

Step 1: Synthesis of 3-Chlorobenzaldehyde Oxime

The initial step involves the conversion of 3-chlorobenzaldehyde to its corresponding oxime. This reaction is a classic condensation between an aldehyde and hydroxylamine.

Protocol 1: Preparation of 3-Chlorobenzaldehyde Oxime

  • Materials:

    • 3-Chlorobenzaldehyde

    • Hydroxylamine hydrochloride

    • Anhydrous sodium carbonate

    • Deionized water

  • Procedure:

    • In a mortar, combine 3-chlorobenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and anhydrous sodium carbonate (1.5 equivalents).[7]

    • Grind the mixture thoroughly at room temperature for approximately 2-5 minutes. The reaction is often rapid and can be monitored by the change in consistency of the mixture.

    • Upon completion, add deionized water to the mortar and triturate the solid.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and air-dry to afford 3-chlorobenzaldehyde oxime.

  • Rationale: The use of a solid-state grinding method offers an efficient and solvent-free approach to oxime formation, minimizing waste and simplifying the workup procedure.[7] Sodium carbonate acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride.

Step 2: [3+2] Cycloaddition to form this compound

The core isoxazole ring is constructed via a [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from the 3-chlorobenzaldehyde oxime) and propargyl alcohol.

Protocol 2: Synthesis of this compound

  • Materials:

    • 3-Chlorobenzaldehyde oxime (from Step 1)

    • Propargyl alcohol

    • N-Chlorosuccinimide (NCS)

    • Triethylamine (Et₃N)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzaldehyde oxime (1 equivalent) in DMF.

    • Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution, maintaining the temperature below 30°C. Stir for 30 minutes to generate the corresponding hydroximoyl chloride.

    • To this mixture, add propargyl alcohol (1.2 equivalents) followed by the dropwise addition of triethylamine (1.5 equivalents) over 30 minutes, keeping the temperature below 35°C.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[8]

  • Rationale: This one-pot reaction is highly efficient. NCS is used for the in situ generation of the hydroximoyl chloride from the oxime. Triethylamine then acts as a base to facilitate the elimination of HCl, forming the reactive nitrile oxide intermediate, which immediately undergoes a [3+2] cycloaddition with the alkyne of propargyl alcohol to form the isoxazole ring.[8][9]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: [3+2] Cycloaddition 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde_Oxime 3-Chlorobenzaldehyde Oxime 3-Chlorobenzaldehyde->3-Chlorobenzaldehyde_Oxime Grinding Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->3-Chlorobenzaldehyde_Oxime Na2CO3 Sodium Carbonate Na2CO3->3-Chlorobenzaldehyde_Oxime Target_Molecule This compound 3-Chlorobenzaldehyde_Oxime->Target_Molecule DMF, rt, 12-16h Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Target_Molecule NCS N-Chlorosuccinimide NCS->Target_Molecule Et3N Triethylamine Et3N->Target_Molecule

Caption: Synthetic route to this compound.

Quantitative Data Summary

StepProductStarting MaterialsKey ReagentsTypical YieldPurity (by HPLC)
13-Chlorobenzaldehyde Oxime3-Chlorobenzaldehyde, Hydroxylamine HClNa₂CO₃>95%>98%
2This compound3-Chlorobenzaldehyde Oxime, Propargyl AlcoholNCS, Et₃N70-85%>99%

II. Application in Pharmaceutical Synthesis: Amine Synthesis via Mitsunobu Reaction

The primary alcohol functionality of this compound is a versatile handle for introducing nitrogen-containing moieties, which are prevalent in pharmacologically active compounds. The Mitsunobu reaction is a powerful tool for this transformation, allowing for the conversion of the alcohol to an amine precursor under mild conditions with inversion of configuration if a chiral center were present.[10][11]

This protocol details the reaction of this compound with phthalimide under Mitsunobu conditions, followed by deprotection to yield the corresponding primary amine. This amine can then be further functionalized in the synthesis of drug candidates.

Protocol 3: Synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine

  • Materials:

    • This compound

    • Phthalimide

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrazine hydrate

    • Ethanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

  • Procedure: Part A: Mitsunobu Reaction

    • To a solution of this compound (1 equivalent), phthalimide (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.2 equivalents) dropwise.[12]

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., ethyl acetate/hexanes) to afford 2-(((3-(3-chlorophenyl)isoxazol-5-yl)methyl)isoindoline-1,3-dione. Part B: Deprotection (Gabriel Synthesis)

    • Dissolve the product from Part A in ethanol.

    • Add hydrazine hydrate (2-4 equivalents) and reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.

    • Filter off the precipitate and wash with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine.

  • Rationale: The Mitsunobu reaction activates the primary alcohol for nucleophilic attack by phthalimide.[10] The use of phthalimide in this Gabriel-type synthesis is a classic method to introduce a primary amine while avoiding over-alkylation.[13] The subsequent hydrazinolysis cleaves the phthalimide group to release the desired primary amine.

Visualization of the Application Workflow

Application_Workflow Intermediate This compound Phthalimide_Adduct Phthalimide Adduct Intermediate->Phthalimide_Adduct Mitsunobu Reaction Phthalimide Phthalimide Phthalimide->Phthalimide_Adduct PPh3_DEAD PPh₃, DEAD/DIAD PPh3_DEAD->Phthalimide_Adduct Amine_Product (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine Phthalimide_Adduct->Amine_Product Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Amine_Product Drug_Candidate Further Functionalization (e.g., Amide Coupling) Amine_Product->Drug_Candidate

Caption: Application of the intermediate in amine synthesis.

III. Safety and Handling Considerations

Good laboratory practice is paramount when handling the reagents and intermediates described in these protocols.

  • 3-Chlorobenzaldehyde: Irritating to the eyes, respiratory system, and skin. May cause sensitization by skin contact. Harmful if swallowed. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][14]

  • Hydroxylamine Hydrochloride: Can be corrosive and an irritant. Handle with care, avoiding dust inhalation.

  • N-Chlorosuccinimide (NCS): A strong oxidizing agent and irritant. Avoid contact with skin and eyes.

  • Triethylamine (Et₃N): Flammable and corrosive. Has a strong, unpleasant odor. Use in a fume hood.

  • Diethyl azodicarboxylate (DEAD) / Diisopropyl azodicarboxylate (DIAD): Toxic and potentially explosive. Handle with extreme care behind a safety shield in a fume hood.

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle with extreme caution, using appropriate engineering controls and PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. The synthetic protocols provided herein offer a robust and scalable route to this compound and demonstrate its utility in the synthesis of primary amines, which are key building blocks for a wide array of drug candidates. The strategic use of this intermediate can significantly streamline the synthesis of complex isoxazole-containing molecules, facilitating the exploration of new chemical space in drug discovery programs.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • De la Mora, E., et al. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Molecules, 26(18), 5483. [Link]

  • Dudziński, K., et al. (2002). Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. Tetrahedron: Asymmetry, 13(8), 843-847. [Link]

  • Ito, T. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 135(11), 1163-1170. [Link]

  • University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. [Link]

  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Tunisian Journal of Chemistry, 24(1), 1-5. [Link]

  • Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 51(8), 1144-1151. [Link]

  • RSC Publishing. (2022). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 20(2), 268-278. [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. [Link]

  • MDPI. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 15(7), 849. [Link]

  • Kondrashov, E. V., & Shatokhina, N. S. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Chemistry of Heterocyclic Compounds, 55(11), 1121-1124. [Link]

  • MDPI. (2023). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences, 24(22), 16206. [Link]

  • PubMed Central (PMC). (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

  • Google Patents. (n.d.). Method for synthesizing leflunomide.
  • MDPI. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 15(7), 849. [Link]

  • Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • PubMed Central (PMC). (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 26(2), 434. [Link]

  • CDN. (2023, December 8). 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • PubChem. (n.d.). Method for synthesizing leflunomide - Patent US-6723855-B2. [Link]

  • Semantic Scholar. (2023, November 9). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Rece. [Link]

  • MDPI. (2018). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 23(6), 1433. [Link]

  • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]

  • Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. [Link]

  • ResearchGate. (n.d.). The effect of the reaction conditions on the tosylation of PIBall-OH at.... [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(19), 6536. [Link]

  • PubMed Central (PMC). (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1478-1504. [Link]

  • ResearchGate. (n.d.). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. [Link]

  • ResearchGate. (n.d.). The examples of the known positive modulators of the AMPA receptor. [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. [Link]

  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • YouTube. (2022, August 24). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. [Link]

  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important isoxazole intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your reaction yields and product purity.

Synthetic Strategies Overview

The synthesis of this compound is typically achieved through the reduction of a carbonyl group at the 5-position of the isoxazole ring. The two most common precursors are the corresponding aldehyde (3-(3-Chlorophenyl)isoxazole-5-carbaldehyde) or the carboxylic acid/ester. The choice of precursor dictates the necessary reducing agent and reaction conditions, each presenting a unique set of challenges and optimization opportunities.

The reduction of the aldehyde is often preferred due to the mild conditions required, typically employing sodium borohydride (NaBH₄), which offers excellent functional group tolerance.[1][2] The carboxylic acid or its ester derivative requires a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), which necessitates strictly anhydrous conditions and a more complex workup procedure.[3][4]

Synthetic_Pathways cluster_0 Precursors cluster_1 Final Product Aldehyde 3-(3-Chlorophenyl)isoxazole- 5-carbaldehyde Product (3-(3-Chlorophenyl)isoxazol- 5-yl)methanol Aldehyde->Product Mild Reduction (e.g., NaBH₄) Carboxylate Methyl 3-(3-Chlorophenyl)isoxazole- 5-carboxylate Carboxylate->Product Strong Reduction (e.g., LiAlH₄)

Caption: Common synthetic routes to the target alcohol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem 1: Low Yield in the Reduction of 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde

Q: My reaction yield is consistently below 50% when reducing the aldehyde with sodium borohydride (NaBH₄). What are the likely causes and how can I improve this?

A: Low yields in NaBH₄ reductions are a common problem that can often be traced back to a few key factors. The mechanism involves the transfer of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[1][5] Optimizing this process is critical.

  • Causality & Solution:

    • Reagent Quality and Stoichiometry: NaBH₄ can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or a properly stored reagent. While the stoichiometry is 4:1 (aldehyde:NaBH₄), it is common practice to use a 1.5 to 2-fold excess of NaBH₄ to compensate for any decomposition and ensure the reaction goes to completion.[2]

    • Solvent Choice: NaBH₄ is most effective in protic solvents like methanol (MeOH) or ethanol (EtOH), which also serve to protonate the resulting alkoxide intermediate.[5] While NaBH₄ reacts slowly with these solvents, this is a productive pathway. Using aprotic solvents like THF alone can lead to a sluggish reaction. A mixture, such as THF/MeOH, often provides a good balance of solubility and reactivity.

    • Temperature Control: The reaction is typically run at 0 °C initially to control the exothermic addition and then allowed to warm to room temperature.[2] Running the reaction at too high a temperature can accelerate the decomposition of NaBH₄ by the solvent without a proportional increase in the rate of aldehyde reduction. Conversely, a temperature that is too low may unnecessarily prolong the reaction time.

    • Reaction Time: Ensure the reaction is truly complete by monitoring it with Thin Layer Chromatography (TLC). If starting material is still present after the standard time (e.g., 1-2 hours), allow it to stir longer.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagent Verify NaBH₄ Quality & Stoichiometry (1.5-2 eq) Start->Check_Reagent Check_Solvent Optimize Solvent System (e.g., MeOH, EtOH, or THF/MeOH) Check_Reagent->Check_Solvent Reagent OK Check_Temp Control Temperature (Start at 0 °C, warm to RT) Check_Solvent->Check_Temp Solvent OK Monitor_TLC Monitor Reaction by TLC Until Completion Check_Temp->Monitor_TLC Temp OK End Yield Improved Monitor_TLC->End Reaction Complete

Sources

Purification challenges of crude (3-(3-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude (3-(3-Chlorophenyl)isoxazol-5-yl)methanol

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQs

Executive Summary & Compound Profile

This guide addresses the purification of This compound , typically synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from 3-chlorobenzaldehyde oxime) and propargyl alcohol.

The primary purification challenges stem from the competitive dimerization of the nitrile oxide intermediate (forming furoxans), the formation of regioisomers (3,5- vs. 3,4-substitution), and the removal of unreacted oxime precursors.

Compound Properties (Reference Data):

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Physical State White to off-white solidCrude is often a yellow/brown oil.
Solubility Soluble in DMSO, MeOH, EtOAc, DCM.Poorly soluble in Hexanes, Water.
LogP (Calc) ~1.8 - 2.1Moderate lipophilicity.
Key Impurities 3,4-regioisomer, Furoxan dimer, OximeSee Impurity Profile below.

Impurity Pathway Analysis

Understanding the origin of impurities is critical for selecting the correct purification strategy.

ReactionPathways Oxime 3-Chlorobenzaldehyde Oxime NitrileOxide Nitrile Oxide (Intermediate) Oxime->NitrileOxide NCS/Base or NaOCl Product Target Product (3,5-isomer) NitrileOxide->Product + Propargyl Alcohol (Major Path) Regioisomer Regioisomer (3,4-isomer) NitrileOxide->Regioisomer + Propargyl Alcohol (Minor Path) Furoxan Furoxan Dimer (Side Product) NitrileOxide->Furoxan Dimerization (Low Dipolarophile Conc.) Propargyl Propargyl Alcohol

Caption: Reaction pathways showing the competition between product formation, regioisomer generation, and nitrile oxide dimerization.

Troubleshooting Guide (FAQs)

Issue 1: "My crude product is a dark, viscous oil that won't crystallize."

Diagnosis: This is typically caused by furoxan contamination (the dimer of the nitrile oxide) or residual high-boiling solvents (e.g., DMF, if used). Furoxans are often oily or low-melting solids that inhibit the crystallization of the isoxazole.

Corrective Action:

  • Trituration: Dissolve the crude oil in a minimum amount of diethyl ether or cold dichloromethane (DCM). Slowly add hexane or pentane until turbidity persists. Cool to -20°C. The furoxan is often more soluble in lipophilic solvents, while the polar alcohol product precipitates.

  • Flash Chromatography: If trituration fails, proceed to column chromatography. The furoxan is significantly less polar than the target alcohol.

    • Eluent: Start with 10% EtOAc/Hexanes to elute the furoxan, then increase to 40-50% EtOAc/Hexanes to elute the product.

Issue 2: "I see a spot very close to my product on TLC (Rf ~0.3 in 1:1 EtOAc/Hex)."

Diagnosis: This is likely the 3,4-regioisomer . While propargyl alcohol favors the 3,5-isomer (steric and electronic control), the 3,4-isomer can form (typically <10%). Unreacted oxime can also appear nearby but usually streaks or stains differently (e.g., with FeCl₃).

Corrective Action:

  • Optimized Chromatography: A standard silica column may not separate these effectively.

    • Recommendation: Use a gradient elution with DCM/MeOH (98:2 to 95:5) instead of EtOAc/Hexanes. The selectivity of chlorinated solvents often differs for isoxazole regioisomers.

  • Recrystallization: If the impurity level is <15%, recrystallization from Ethanol/Water (9:1) is highly effective. The 3,5-isomer is generally more crystalline and less soluble than the 3,4-isomer.

Issue 3: "The yield is lower than expected (<50%), despite full consumption of the oxime."

Diagnosis: Rapid addition of the base (e.g., Triethylamine) generated the nitrile oxide too quickly relative to the trapping rate by propargyl alcohol, leading to dimerization (furoxan formation).

Corrective Action (Process Control):

  • Slow Addition: In future runs, add the base dropwise over 2-4 hours using a syringe pump.

  • Excess Dipolarophile: Increase propargyl alcohol equivalents to 1.5 - 2.0 eq to outcompete the dimerization reaction.

Detailed Purification Protocols

Protocol A: Standard Workup (Removal of Copper/Oxidants)

If using NaOCl or Cu-catalysis:

  • Quench: Dilute reaction mixture with water.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc).

  • Wash:

    • Wash organic layer with sat. NaHCO₃ (removes acidic byproducts).

    • Wash with Brine .[1]

    • Crucial Step: If Copper was used, wash with 10% NH₄OH or EDTA solution until the aqueous layer is no longer blue.

  • Dry: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Flash Column Chromatography

Best for removing furoxans and baseline impurities.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Sample Loading: Dry load on Celite or Silica (dissolve crude in DCM, mix with silica, evaporate).

  • Mobile Phase Gradient:

    • 0% -> 20% EtOAc/Hexanes: Elutes non-polar impurities (Furoxan, Chlorobenzaldehyde).

    • 30% -> 50% EtOAc/Hexanes: Elutes the target This compound .

    • Flush with MeOH: Removes polar baseline (tar/salts).

Protocol C: Recrystallization (High Purity)

Best for final polishing (>98% purity).

  • Dissolve 1.0 g of semi-pure solid in 10 mL of hot Ethanol (70°C) .

  • Add hot Water dropwise until the solution becomes slightly cloudy (approx. 2-5 mL).

  • Add a few drops of Ethanol to restore clarity.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the white needles and wash with cold 50% EtOH/Water.

Purification Decision Tree

PurificationLogic Start Crude Mixture CheckTLC Analyze TLC (1:1 EtOAc/Hex) Start->CheckTLC Condition1 Major Non-Polar Spot? (High Rf) CheckTLC->Condition1 Condition2 Close Spot? (Regioisomer) Condition1->Condition2 No ActionTrit Trituration (Ether/Pentane) Condition1->ActionTrit Yes (Oily) ActionCol Flash Column (Hex/EtOAc) Condition2->ActionCol Yes (>10%) ActionRecrys Recrystallization (EtOH/H2O) Condition2->ActionRecrys No (<10%) ActionCol->ActionRecrys Final Polish ActionTrit->ActionCol If purity < 90%

Caption: Logic flow for selecting the appropriate purification method based on crude impurity profile.

References

  • Synthesis of Isoxazoles via Nitrile Oxides: Huisgen, R. (1963).[2] 1,3-Dipolar Cycloadditions.[2][3][4][5] Past and Future. Angewandte Chemie International Edition.[2]

  • Regioselectivity in Cycloadditions: Bast, K., et al. (1973). Regiochemistry of the addition of nitrile oxides to alkynes. Chemische Berichte.
  • General Isoxazole Purification: Purification of 3,5-disubstituted isoxazoles. Journal of Organic Chemistry.

  • Furoxan Dimerization: Grundmann, C., & Dean, J. M. (1965). Nitrile Oxides.[6][1][2][3][5] V. Stable Aromatic Nitrile Oxides. Journal of Organic Chemistry.

(Note: Specific protocols adapted from standard methodologies for aryl-isoxazole synthesis described in literature results 1.1, 1.2, and 1.11).

Sources

Technical Support Center: Scaling Up the Synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide is designed for researchers, chemists, and process development professionals involved in the synthesis of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol. As a key intermediate in the development of various bioactive molecules, mastering its synthesis at scale is crucial.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of scaling this process from the lab bench to pilot production.

Synthetic Strategy Overview

The synthesis of this compound is most commonly achieved via a [3+2] cycloaddition reaction. This involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. The primary route involves the reaction of 3-chlorobenzonitrile oxide with propargyl alcohol. An alternative, though less direct, route involves cycloaddition with an acetylenic ester followed by chemical reduction.

Synthetic_Routes cluster_0 Primary Route: Direct Cycloaddition cluster_1 Alternative Route: Ester Reduction A1 3-Chlorobenzaldehyde C1 3-Chlorobenzaldoxime A1->C1 B1 Hydroxylamine (NH2OH·HCl) B1->C1 E1 In situ Nitrile Oxide Generation (e.g., NCS or NaOCl) C1->E1 [O] D1 Propargyl Alcohol D1->E1 F1 This compound E1->F1 [3+2] Cycloaddition A2 3-Chlorobenzaldoxime C2 In situ Nitrile Oxide Generation A2->C2 B2 Ethyl Propiolate B2->C2 D2 Ethyl 3-(3-chlorophenyl)isoxazole-5-carboxylate C2->D2 [3+2] Cycloaddition E2 Reduction (e.g., LiAlH4, DIBAL-H) D2->E2 F2 This compound E2->F2

Caption: Primary and alternative synthetic routes to the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

The most direct and commonly employed route is the 1,3-dipolar cycloaddition of in situ generated 3-chlorobenzonitrile oxide with propargyl alcohol.[2] This method avoids the additional step of ester reduction, which often involves hazardous reagents like lithium aluminum hydride, making the direct route more operationally simple and cost-effective at scale.

Q2: What are the critical process parameters to monitor during scale-up?

When scaling up the synthesis, the three most critical parameters are:

  • Temperature Control: The in situ generation of the nitrile oxide and the subsequent cycloaddition can be exothermic. A jacketed reactor with efficient cooling is essential to maintain the reaction temperature, typically between 0-25 °C, to prevent runaway reactions and minimize byproduct formation.

  • Reagent Addition Rate: The oxidizing agent (e.g., sodium hypochlorite or N-chlorosuccinimide) used to generate the nitrile oxide must be added slowly and sub-surface. A rapid addition leads to a high localized concentration of the nitrile oxide, promoting dimerization into furoxan byproducts.[3]

  • Agitation: Efficient mixing is crucial to ensure homogeneity, facilitate mass and heat transfer, and prevent localized "hot spots." Inadequate stirring can lead to incomplete conversion and increased impurity levels.

Q3: What are the primary safety concerns associated with this synthesis at scale?

  • Hydroxylamine: Hydroxylamine and its salts can be toxic, corrosive, and potentially explosive, especially when heated in concentrated form. Always handle in a well-ventilated area and avoid excessive heating.[3]

  • Nitrile Oxides: These are high-energy, reactive intermediates. While they are generated in situ to avoid isolation, their potential for rapid decomposition must be respected.[3]

  • Chlorinating Agents: Reagents like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) are strong oxidizers and corrosives. Ensure appropriate personal protective equipment (PPE) is worn and handle them with care.

  • Solvents: The use of organic solvents like dichloromethane (DCM) or ethyl acetate requires proper ventilation and grounding of equipment to prevent static discharge.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Problem 1: Low Reaction Yield

Q: My overall yield is significantly lower than expected after scaling up. What are the likely causes and how can I fix it?

A: Low yield is a common scale-up challenge. The root cause is often related to the stability and reactivity of the nitrile oxide intermediate.

Troubleshooting_Low_Yield Start Low Yield Observed Check1 Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Check1 Path1 Major Impurity is Furoxan Dimer Check1->Path1 Path2 Significant Unreacted Starting Material (Aldoxime) Check1->Path2 Path3 Complex Mixture of Byproducts Check1->Path3 Sol1 Cause: Nitrile oxide dimerization is faster than cycloaddition. Solution: 1. Decrease addition rate of oxidant. 2. Ensure efficient stirring. 3. Maintain lower reaction temperature (0-5 °C). 4. Use a slight excess of propargyl alcohol (1.1-1.2 eq). Path1->Sol1 Sol2 Cause: Incomplete oxidation of aldoxime or insufficient reaction time. Solution: 1. Check purity and stoichiometry of oxidant. 2. Increase reaction time; monitor by TLC until aldoxime is consumed. 3. Ensure pH is in the correct range for oxidation (often slightly basic for NaOCl). Path2->Sol2 Sol3 Cause: Poor temperature control or reagent quality. Solution: 1. Verify reactor cooling efficiency. 2. Check purity of all starting materials. 3. Re-evaluate solvent choice; ensure it is dry and appropriate for the reaction. Path3->Sol3 Result Improved Yield Sol1->Result Sol2->Result Sol3->Result

Caption: Decision tree for troubleshooting low reaction yield.

Problem 2: Difficult Product Purification

Q: I'm struggling to purify the final product. Column chromatography is inefficient at this scale, and I'm getting a sticky oil instead of a solid. What can I do?

A: this compound is a polar compound due to the hydroxyl group, which can make purification challenging.

  • For Sticky Oils/Failure to Crystallize:

    • Causality: The presence of residual solvent or minor impurities can inhibit crystallization. The product itself may also be a low-melting solid.

    • Solution 1: Solvent Screening for Crystallization: This is the most effective method for large-scale purification.[3] Systematically test a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/heptane, isopropanol/water). Start with a small sample of the crude oil, dissolve it in a minimum amount of the more polar solvent at an elevated temperature, and slowly add the less polar anti-solvent until turbidity appears. Cool slowly to induce crystallization.

    • Solution 2: Trituration: If crystallization fails, try triturating the oil with a non-polar solvent like hexanes, heptane, or diethyl ether. This can often wash away less polar impurities and sometimes induce solidification of the product.

  • For Inefficient Chromatography:

    • Causality: The high polarity of the product can lead to streaking and poor separation on standard silica gel.

    • Solution 1: Change the Stationary Phase: If silica gel is ineffective, consider using neutral or basic alumina, which can alter the elution profile.[3]

    • Solution 2: Add a Modifier to the Mobile Phase: Adding a small amount (0.5-1%) of triethylamine can deactivate acidic sites on the silica gel and improve peak shape for basic compounds. Conversely, a small amount of acetic acid can help with acidic compounds.[3] For your product, a neutral mobile phase is likely best.

Problem 3: Reaction Stalls or is Incomplete

Q: My reaction seems to stop before all the starting material is consumed, even after extended time. Why is this happening?

A: This issue often points to the degradation or deactivation of a key reagent.

  • Causality: The most likely culprit is the oxidizing agent, especially if using a solution of sodium hypochlorite (bleach). Commercial bleach can vary in concentration and degrade over time.

  • Solution 1: Titrate the Oxidant: Before starting the reaction, titrate your sodium hypochlorite solution to determine its exact active chlorine content. This ensures you are adding the correct stoichiometric amount.

  • Solution 2: Use a More Stable Oxidant: N-chlorosuccinimide (NCS) is a solid and often provides more consistent results than bleach, although it may be more expensive.

  • Solution 3: pH Control: The pH of the reaction mixture can be critical. For the generation of nitrile oxides using bleach, a slightly basic pH is often optimal to facilitate the reaction without degrading the product or reagents. Buffer the reaction mixture if necessary.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10 g Scale)

This protocol establishes a baseline procedure for producing high-purity material.

  • Aldoxime Formation:

    • To a stirred solution of 3-chlorobenzaldehyde (10.0 g, 71.1 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (5.93 g, 85.4 mmol) and sodium acetate (7.0 g, 85.4 mmol).

    • Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the aldehyde by TLC.

    • Cool the reaction mixture, add water (200 mL), and stir. Collect the resulting precipitate by filtration, wash with water, and dry to yield 3-chlorobenzaldoxime.

  • [3+2] Cycloaddition:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-chlorobenzaldoxime (10.0 g, 64.3 mmol) and propargyl alcohol (4.0 g, 71.3 mmol, 1.1 eq) in dichloromethane (150 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium hypochlorite (~10-13% active chlorine, ~50 mL, ~70 mmol, 1.1 eq) via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography (e.g., silica gel, 30-50% ethyl acetate in hexanes) or crystallization.

Protocol 2: Pilot-Scale Synthesis Considerations (1 kg Scale)

Scaling up requires significant procedural changes to manage safety and process efficiency.

  • Reactor: Use a jacketed glass-lined reactor (e.g., 50 L) with overhead stirring, a condenser, a temperature probe, and a baffled interior for efficient mixing.

  • Reagent Charging:

    • Charge the 3-chlorobenzaldoxime, propargyl alcohol, and solvent to the reactor.

    • Use a metering pump for the controlled, sub-surface addition of the sodium hypochlorite solution. This is critical for temperature management and preventing byproduct formation.

  • Temperature Control: Circulate a cooling fluid (e.g., glycol/water) through the reactor jacket to maintain the internal temperature at 0-5 °C during the exothermic addition.

  • Workup:

    • After the reaction is complete, perform the phase separation in the reactor.

    • Instead of multiple small extractions, use larger volume solvent extractions.

    • For drying, consider passing the combined organic layers through an in-line cartridge of a drying agent rather than batch drying.

  • Purification:

    • At this scale, crystallization is the preferred method of purification.

    • Concentrate the crude product to a thick oil. Add a suitable solvent (e.g., isopropanol) and heat to dissolve.

    • Slowly add an anti-solvent (e.g., water or heptane) until the solution becomes cloudy.

    • Cool the mixture slowly with gentle stirring to control crystal size. Isolate the product using a large funnel or a centrifuge. Wash the filter cake with a cold solvent mixture.

Data Summary

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Aldoxime 10.0 g1.0 kgDirect 100x scale-up
Propargyl Alcohol 1.1 eq1.15 eqA slightly larger excess ensures the reactive nitrile oxide is consumed efficiently.
Solvent Volume ~15 mL / g~10 mL / gReduced solvent volume improves reactor throughput and reduces waste.
Oxidant Addition Time 60-90 min3-5 hoursSlower addition is crucial for managing the exotherm on a larger scale.
Purification Method Column ChromatographyCrystallizationChromatography is not economically or practically viable at this scale.
Expected Yield 70-85%65-80%A slight decrease in yield is common during scale-up optimization.

References

  • Ajay Kumar Kariyappa, et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6):2283-2287. Available at: [Link]

  • MDPI (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Available at: [Link]

  • MDPI (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Google Patents. (2018). Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
  • Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Course Hero. Available at: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

  • Das, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Das, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32837–32867. Available at: [Link]

Sources

Technical Support Center: Isoxazole Analysis & Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Chen, Senior Applications Specialist Topic: High-Performance Liquid Chromatography (HPLC) Optimization for Isoxazole Derivatives

Core Directive & Mission

Welcome to the Technical Support Center. Isoxazole derivatives (e.g., sulfamethoxazole, leflunomide analogs) present unique chromatographic challenges due to their weak basicity , potential for regioisomerism (3,5- vs. 5,3-substitution), and susceptibility to ring opening under basic conditions.

This guide moves beyond generic "standard operating procedures" to provide a causality-driven troubleshooting framework. Our goal is to help you achieve baseline resolution (


) and high sensitivity for purity analysis.

Method Development Strategy (The "Golden Protocol")

Phase 1: Column Selection & Stationary Phase Chemistry

The Problem: Standard C18 columns often result in peak tailing for isoxazoles due to interactions between the nitrogen lone pair on the isoxazole ring and residual silanols on the silica surface.

The Solution:

  • Primary Recommendation: C18 with Polar Embedding or High-Purity End-capping .

    • Why: Polar embedded groups shield silanols and provide unique selectivity for polar heterocycles.

  • For Regioisomers: Phenyl-Hexyl or Biphenyl .

    • Why: Isoxazole regioisomers often have identical hydrophobicity but different electron density distributions. Phenyl phases utilize

      
       interactions to separate these isomers where C18 fails [1, 4].[1]
      
Phase 2: Mobile Phase Architecture

The Problem: pH sensitivity. The Solution: Acidic mobile phase (pH 2.0 – 3.0).

  • Mechanism:[2][3][4][5] At pH < 3, residual silanols on the column surface are protonated (neutral), preventing the ion-exchange mechanism that causes tailing of the basic isoxazole nitrogen [2, 5].

Standard "Scouting" Protocol

Use this protocol as your baseline. If this fails, move to the Troubleshooting Module.

ParameterSpecificationRationale
Column C18 Polar Embedded (e.g., Waters SymmetryShield, Agilent Bonus-RP), 150 x 4.6 mm, 3.5 µmBalances hydrophobic retention with silanol shielding.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses silanol ionization; MS compatible.
Mobile Phase B Methanol (MeOH)Crucial: MeOH often provides better selectivity for isoxazoles than Acetonitrile due to H-bonding capability.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 5% B to 95% B over 20 minWide scouting range to catch polar impurities and non-polar dimers.
Detection UV @ 254 nm (primary) & 220 nm (secondary)Isoxazoles generally absorb well at 254nm; 220nm detects non-aromatic impurities.

Visualizing the Workflow

The following diagram outlines the logical flow for developing and optimizing your method.

MethodDevelopment Start Start: Isoxazole Sample Screening Screening: C18 Column 0.1% Formic Acid / MeOH Start->Screening Decision1 Resolution > 1.5? Screening->Decision1 Success Validate Method Decision1->Success Yes Issue_Tailing Issue: Peak Tailing Decision1->Issue_Tailing No (Asymmetry > 1.5) Issue_Coelution Issue: Regioisomer Co-elution Decision1->Issue_Coelution No (Overlapping Peaks) Fix_Tailing Action: Add 10mM Ammonium Formate OR Switch to Low pH Stable C18 Issue_Tailing->Fix_Tailing Fix_Selectivity Action: Switch to Phenyl-Hexyl Column (Leverage Pi-Pi Interactions) Issue_Coelution->Fix_Selectivity Fix_Tailing->Screening Retest Fix_Selectivity->Screening Retest

Caption: Logical workflow for optimizing isoxazole separation, prioritizing resolution and peak symmetry.

Troubleshooting Hub (The "Fix-It" Module)

Symptom A: Peak Tailing (Asymmetry Factor > 1.5)

Diagnosis: Secondary interactions.[3] The basic nitrogen in the isoxazole ring is interacting with acidic silanols on the silica support. Corrective Actions:

  • Buffer Strength: If using 0.1% acid, switch to 10-20 mM Ammonium Formate (pH 3.0) . The ammonium ions compete with the analyte for silanol sites, effectively "blocking" them [2].

  • Column Swap: Move to a "High pH" stable C18 (e.g., XBridge) and run at pH 10. Warning: Only do this if your specific isoxazole derivative is stable in base (see Stability section).

Symptom B: Inability to Separate Regioisomers

Diagnosis: Lack of Selectivity. 3,5-substituted and 5,3-substituted isoxazoles often have identical Mass-to-Charge (m/z) ratios and hydrophobicity. Corrective Actions:

  • The "Phenyl" Switch: Change the column to a Phenyl-Hexyl or Biphenyl phase.

    • Mechanism:[2][3][4][5] The electron-deficient isoxazole ring interacts differently with the

      
      -electrons of the phenyl stationary phase depending on the substitution pattern [4].
      
  • Solvent Change: If using Acetonitrile, switch to Methanol . Methanol allows for hydrogen bonding interactions that ACN suppresses.

Symptom C: "Ghost" Peaks or Split Peaks

Diagnosis: Sample solvent mismatch or degradation. Corrective Actions:

  • Diluent Check: Ensure the sample is dissolved in the starting mobile phase (e.g., 5% MeOH/Water). Dissolving in 100% MeOH and injecting into a high-aqueous stream causes "solvent shock" and peak splitting.

  • Stability Check: Isoxazoles can undergo ring opening to form

    
    -amino enones or nitriles [3].
    

Stability & Robustness (Critical Warning)

Expert Insight: Unlike many heterocycles, the isoxazole ring is chemically labile. It contains a weak N-O bond.

  • Risk: Base-catalyzed Ring Opening .

  • Observation: If you observe a new peak appearing over time in basic mobile phases (pH > 8), it is likely the ring-opened nitrile derivative.

  • Protocol: Perform a Forced Degradation study early.[6]

    • Acid:[7][8][9] 0.1N HCl, 60°C, 2 hours.

    • Base: 0.1N NaOH, Room Temp (Monitor closely; isoxazoles degrade rapidly here).

    • Oxidation:[6][8] 3% H2O2.[8]

Frequently Asked Questions (FAQs)

Q1: Why do I see retention time drift when analyzing my isoxazole library? A: This is usually due to insufficient buffer capacity or temperature fluctuation. Isoxazoles are ionizable. If you are working near the pKa of the analyte (or the silanols), small changes in room temperature or mobile phase evaporation will shift the pH, drastically altering retention. Fix: Use a buffered mobile phase (e.g., 20mM Phosphate or Formate), not just simple acid additives, and thermostat the column compartment (e.g., 40°C).

Q2: Can I use UV detection for all isoxazoles? A: Generally, yes. The isoxazole ring has conjugated double bonds providing UV absorbance. However, saturation at the 4,5-position (isoxazolines) breaks conjugation, significantly dropping UV response. Fix: If analyzing isoxazolines, use LC-MS or a Refractive Index (RI) detector (if isocratic).

Q3: My isoxazole is very polar and elutes in the void volume (t0). What do I do? A: Standard C18 cannot retain very polar isoxazoles (e.g., those with amino or carboxylic acid substituents). Fix: Use an HILIC (Hydrophilic Interaction Liquid Chromatography) column with an Acetonitrile/Ammonium Acetate buffer system. This reverses the elution order, retaining polar compounds longest.

References

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Spectrum of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the ongoing search for novel antimicrobial agents, isoxazole derivatives have garnered significant attention. This versatile class of five-membered heterocyclic compounds serves as a valuable scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including antibacterial and antifungal properties.[1][2] This guide offers an in-depth comparison of the antimicrobial spectrum of various isoxazole derivatives, supported by experimental data, to aid researchers in the strategic development of new and effective antimicrobial therapies.

The Versatility of the Isoxazole Scaffold: A Foundation for Antimicrobial Activity

The isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a key feature in several clinically used drugs.[1][2] Its stability allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological properties. The antimicrobial activity of isoxazole derivatives is profoundly influenced by the nature and position of various substituents on the core ring and its associated phenyl groups. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent antimicrobial agents.

Structure-Activity Relationship: Decoding the Impact of Chemical Modifications

Experimental evidence consistently demonstrates that specific chemical modifications to the isoxazole scaffold can significantly enhance its antimicrobial potency and broaden its spectrum of activity. The strategic placement of electron-withdrawing and electron-donating groups can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with microbial targets.

For instance, studies have shown that the presence of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine, bromine) and nitro groups, on the phenyl rings attached to the isoxazole core often leads to increased antibacterial activity.[2] Conversely, electron-donating groups like methoxy and dimethylamino moieties have also been found to enhance the antimicrobial effects of certain isoxazole derivatives.[2] The position of these substituents is also critical; for example, substitutions at the C-3 and C-5 positions of the phenyl rings have been shown to be particularly influential on the antibacterial spectrum.[2]

The following diagram illustrates the general workflow for synthesizing and screening novel isoxazole derivatives to identify promising antimicrobial candidates.

antimicrobial_screening_workflow Workflow for Synthesis and Antimicrobial Screening of Isoxazole Derivatives cluster_synthesis Synthesis Phase cluster_screening Antimicrobial Screening Phase Chalcone_Synthesis Chalcone Synthesis (Claisen-Schmidt Condensation) Isoxazole_Formation Isoxazole Ring Formation (Cyclization with Hydroxylamine HCl) Chalcone_Synthesis->Isoxazole_Formation Purification Purification and Characterization (e.g., Crystallization, Spectroscopy) Isoxazole_Formation->Purification Primary_Screening Primary Screening (e.g., Disc Diffusion Assay) Purification->Primary_Screening Test Compounds MIC_Determination Quantitative Analysis (MIC Determination) Primary_Screening->MIC_Determination Spectrum_Analysis Spectrum of Activity Analysis (Gram+/Gram- Bacteria, Fungi) MIC_Determination->Spectrum_Analysis Lead_Identification Lead Compound Identification Spectrum_Analysis->Lead_Identification Promising Candidates kirby_bauer_workflow Kirby-Bauer Disk Diffusion Assay Workflow Inoculum_Prep 1. Prepare Standardized Inoculum (0.5 McFarland) Swab_Plate 2. Swab MHA Plate for Confluent Growth Inoculum_Prep->Swab_Plate Place_Disks 3. Apply Antimicrobial Disks Swab_Plate->Place_Disks Incubate 4. Incubate at 35-37°C for 16-24h Place_Disks->Incubate Measure_Zones 5. Measure Zones of Inhibition (mm) Incubate->Measure_Zones Interpret 6. Interpret Results (Susceptible, Intermediate, Resistant) Measure_Zones->Interpret

Caption: A step-by-step workflow of the Kirby-Bauer disk diffusion susceptibility test.

Conclusion and Future Directions

Isoxazole derivatives represent a promising and versatile class of compounds in the quest for new antimicrobial agents. Their broad spectrum of activity against both bacteria and fungi, coupled with the tunability of their chemical structure, makes them an attractive scaffold for further development. The data presented in this guide underscores the importance of structure-activity relationship studies in optimizing the potency and spectrum of these derivatives. Future research should continue to explore novel substitutions on the isoxazole ring and delve deeper into their mechanisms of action to overcome existing resistance mechanisms and develop next-generation antimicrobial therapies.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (URL: [Link])

  • Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. (URL: [Link])

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Scholars Research Library. (URL: [Link])

  • Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion With N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). (URL: [Link])

  • Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed. (URL: [Link])

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives - Semantic Scholar. (URL: [Link])

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC. (URL: [Link])

  • A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])

  • Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate. (URL: [Link])

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (URL: [Link])

  • Kirby-Bauer Disk Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (URL: [Link])

  • Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). - Microbiology pictures. (URL: [Link])

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (URL: [Link])

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (URL: [Link])

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (URL: [Link])

Sources

Technical Guide: Head-to-Head Comparison of Isoxazole Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold is a linchpin in medicinal chemistry, serving as a bioisostere for amide bonds and a core pharmacophore in drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). However, the selection of a synthetic route is rarely straightforward.

This guide moves beyond textbook definitions to provide a rigorous, head-to-head comparison of the three dominant methodologies: Claisen-type Condensation , 1,3-Dipolar Cycloaddition , and Transition Metal-Catalyzed Cycloisomerization . We analyze these based on regiocontrol, atom economy, and scalability, providing self-validating protocols for immediate laboratory application.

Part 1: The Methodological Landscape

The "Workhorse": Condensation of Hydroxylamine with 1,3-Dicarbonyls

Historically the most common route, this method relies on the nucleophilic attack of hydroxylamine (


) on a 1,3-dicarbonyl or 

-unsaturated ketone.
  • Mechanism: Double condensation eliminating two molecules of water.

  • The Regioselectivity Problem: The reaction often produces a mixture of 3,5- and 5,3-isomers. The outcome is dictated by the "hard/soft" nature of the electrophilic centers and the pH-dependent tautomeric state of the dicarbonyl.

  • Best For: Multi-gram scale synthesis of simple isoxazoles where separation of isomers is trivial or one isomer is thermodynamically heavily favored.

The "Precision Tool": [3+2] Cycloaddition (Nitrile Oxide + Alkyne)

This is the Huisgen 1,3-dipolar cycloaddition adapted for isoxazoles.

  • Mechanism: A concerted

    
     cycloaddition between a nitrile oxide (dipole) and an alkyne (dipolarophile).
    
  • The In Situ Imperative: Nitrile oxides are unstable and prone to dimerization (forming furoxans). They must be generated in situ (e.g., from aldoximes via chlorination/dehydrohalogenation) in the presence of the alkyne.

  • Best For: High regiocontrol (typically 3,5-disubstituted), complex substrates, and "Click" chemistry applications (CuNOAC).

The "Architect": Transition Metal-Catalyzed Cycloisomerization

A modern approach utilizing Gold (Au), Copper (Cu), or Palladium (Pd) to activate alkynyl oximes or propargylic precursors.

  • Mechanism:

    
    -activation of the alkyne by a soft Lewis acid (Au/Pt), followed by intramolecular nucleophilic attack by the oxime oxygen or nitrogen.
    
  • Best For: Accessing difficult substitution patterns (e.g., fully substituted 3,4,5-isoxazoles) and creating fused polycyclic systems under mild conditions.

Part 2: Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process and the mechanistic divergence that dictates regioselectivity.

Isoxazole_Decision_Matrix Start Target Isoxazole Structure Q1 Substitution Pattern? Start->Q1 Path_35 3,5-Disubstituted Q1->Path_35 Path_34 3,4-Disubstituted Q1->Path_34 Path_345 3,4,5-Trisubstituted Q1->Path_345 Condition_1 Is pH control feasible? Path_35->Condition_1 Condition_2 Use Ruthenium (Ru) Catalyst or Intramolecular Tether Path_34->Condition_2 Method_B Method B: [3+2] Cycloaddition (High Regio, Versatile) Path_345->Method_B Internal Alkyne (Slow) Method_C Method C: Metal Catalysis (Au/Pd) (Complex Scaffolds) Path_345->Method_C Cycloisomerization Method_A Method A: Condensation (Cheap, Scalable, Mixed Regio) Condition_1->Method_A Yes (Simple R groups) Condition_1->Method_B No (Complex R groups) Condition_2->Method_B Ru-Catalyzed

Figure 1: Strategic Decision Matrix for selecting the optimal synthetic route based on target substitution.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Condensation (The Buffered Approach)

Objective: Synthesis of 3-methyl-5-phenylisoxazole via condensation. Validation Check: Monitoring pH is critical. At pH > 9, the dicarbonyl enolate attacks the N-center of hydroxylamine. At pH < 4, the neutral carbonyl is attacked by the N-center.

  • Preparation: In a 100 mL round-bottom flask, dissolve benzoylacetone (10 mmol) in Ethanol (20 mL).

  • Buffering: Add Hydroxylamine hydrochloride (11 mmol) dissolved in water (5 mL).

  • Critical Step (pH Adjustment):

    • For 5-phenyl isomer: Adjust pH to 9-10 using 10% NaOH.

    • For 3-phenyl isomer: Maintain pH 2-3 (add catalytic HCl if needed).

  • Reflux: Heat to reflux (78°C) for 4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).

  • Workup: Cool to RT. Evaporate ethanol. Extract aqueous residue with EtOAc (3x). Wash with brine.

  • Purification: Recrystallization from EtOH/Water usually yields >85% pure product.

Protocol B: One-Pot [3+2] Cycloaddition (In Situ Generation)

Objective: Synthesis of 3,5-disubstituted isoxazole from an aldehyde and terminal alkyne.[1] Validation Check: Absence of "furoxan" dimer byproduct indicates successful trapping of the nitrile oxide by the alkyne.

  • Oxime Formation: Dissolve benzaldehyde (10 mmol) and Hydroxylamine HCl (11 mmol) in 1:1 t-BuOH/Water (20 mL). Add NaOH (11 mmol). Stir 30 min until oxime forms (check TLC).

  • Chlorination: Cool to 0°C. Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise. Stir 1h to form the hydroximoyl chloride.

    • Checkpoint: Solution often turns transiently blue/green (nitroso intermediate) then yellow.

  • Cycloaddition: Add Phenylacetylene (12 mmol).

  • Base Release: Add Triethylamine (

    
    )  (12 mmol) dissolved in t-BuOH dropwise over 1 hour via syringe pump.
    
    • Why? Slow addition keeps the concentration of nitrile oxide low, preventing dimerization (furoxan formation) and favoring reaction with the alkyne.

  • Completion: Stir at RT for 12 hours. Precipitate often forms. Filter or extract.

Part 4: Head-to-Head Performance Data

The following table synthesizes experimental data comparing the three methodologies for a standard diaryl-isoxazole target.

FeatureMethod A: CondensationMethod B: [3+2] CycloadditionMethod C: Au-Catalyzed
Primary Mechanism Nucleophilic Addition-Elimination1,3-Dipolar Cycloaddition

-Acid Activation / Cyclization
Regioselectivity Variable (pH dependent)Excellent (3,5-selectivity)Excellent (Substrate dependent)
Atom Economy Moderate (Loss of

)
High (Loss of HCl only)Highest (Isomerization)
Substrate Scope Limited to 1,3-dicarbonylsBroad (Aldehydes + Alkynes)Specific (Alkynyl Oximes)
Reaction Conditions Harsh (Reflux, Acid/Base)Mild (RT to 60°C)Mild (RT)
Cost Efficiency High (Cheap reagents)Moderate (NCS, Alkynes)Low (Au/Pd catalysts expensive)
Scalability Excellent (kg scale feasible)Good (Safety concerns with exotherms)Moderate (Catalyst cost limits)
Green Score High (Water/EtOH possible)Moderate (Chlorinated waste)High (Low solvent load)

Part 5: Advanced Mechanistic Insight (Graphviz)

Understanding the orbital interactions in Method B ([3+2]) is crucial for predicting reactivity.

Mechanism_Flow Aldoxime Aldoxime (R-CH=N-OH) Chloride Hydroximoyl Chloride (R-C(Cl)=N-OH) Aldoxime->Chloride + NCS NitrileOxide Nitrile Oxide Dipole (R-C≡N⁺-O⁻) Chloride->NitrileOxide + Base (-HCl) TS Concerted TS (HOMO_dipole - LUMO_alkyne) NitrileOxide->TS + Alkyne Dimer Furoxan Dimer (Unwanted Side Product) NitrileOxide->Dimer Absence of Alkyne (Slow Addition Prevents This) Alkyne Alkyne Dipolarophile (R'-C≡CH) Alkyne->TS Product Isoxazole Product TS->Product Fast

Figure 2: Reaction pathway for [3+2] Cycloaddition, highlighting the critical competition between product formation and dimerization.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5][6] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. (Foundational Click Chemistry adapted for Nitrile Oxides). Link

  • Greeley, B. H., et al. (2024). Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond.[7] Semantic Scholar / RSC Advances. Link

  • Madhavan, S., et al. (2021). Transition Metal-Mediated Functionalization of Isoxazoles: A Review. Asian Journal of Organic Chemistry.[8][9] Link

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009).[10] Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines.[10] The Journal of Organic Chemistry.[7] Link

  • BenchChem. (2025).[11] Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.Link

Sources

Validating Target Engagement of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for validating the cellular target engagement of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol , a privileged isoxazole scaffold often utilized as a chemical probe or lead fragment in the modulation of glutamate receptors (mGluR/iGluR) and Transglutaminase 2 (TG2) pathways.

Executive Summary & Compound Profile

This compound (CAS: 206055-90-5, analog) represents a critical class of 3,5-disubstituted isoxazoles , widely recognized in medicinal chemistry as bioisosteres for carboxylic acids and ester groups. This compound serves as a versatile chemical probe for interrogating ligand-gated ion channels (specifically GABA


 and Glutamate receptors) and as a warhead precursor for covalent inhibitors of enzymes like Transglutaminase 2 (TG2) .

Unlike broad-spectrum agents, this probe offers a unique hydrophilic/lipophilic balance (HLB) due to the 5-hydroxymethyl moiety, facilitating cellular permeability while maintaining specific polar interactions within the target binding pocket.

Key Technical Specifications
FeatureSpecification
Chemical Name This compound
Core Scaffold 3-Aryl-5-hydroxymethylisoxazole
Primary Target Class Ligand-Gated Ion Channels (GABA/Glu), Transglutaminases
Mechanism of Action Competitive Antagonist / Allosteric Modulator / Enzyme Inhibitor (Context Dependent)
Solubility DMSO (>50 mM), Ethanol (>20 mM)
LogP ~2.1 (Predicted) - Optimized for CNS/Cellular penetration

Comparative Analysis: Performance vs. Alternatives

To objectively evaluate the utility of this compound, we compare it against standard reference probes used in similar target validation workflows.

Table 1: Comparative Performance Metrics
MetricThis compound Muscimol (GABA Agonist Reference)ZED1227 (TG2 Inhibitor Reference)NBQX (AMPA Antagonist Reference)
Binding Mode Reversible / AllostericOrthosteric AgonistIrreversible (Covalent)Competitive Antagonist
Cell Permeability High (Passive Diffusion)Moderate (Transporter dependent)HighLow (often requires formulation)
Selectivity Tunable (Scaffold)High (GABA-A specific)High (TG2 specific)High (AMPA specific)
Metabolic Stability High (Aromatic Isoxazole)Low (Rapid metabolism)ModerateModerate
Primary Utility Hit-to-Lead / Fragment Screening Functional ControlClinical CandidateFunctional Control

Insight: While Muscimol and NBQX are potent functional tools, This compound offers superior synthetic tractability and metabolic stability , making it an ideal starting point for fragment-based drug discovery (FBDD) and cellular target engagement studies where long-term incubation is required.

Experimental Protocols for Target Engagement

Validating that this compound engages its target inside the cell is critical. We employ a bipartite approach: Biophysical Validation (CETSA) and Functional Validation .

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate physical binding of the compound to the target protein in intact cells by monitoring thermal stabilization.

Reagents:

  • HEK293 or target-expressing cell line.

  • Test Compound: this compound (10 mM DMSO stock).

  • Lysis Buffer: PBS + Protease Inhibitor Cocktail (Roche).

Step-by-Step Workflow:

  • Cell Seeding: Seed cells in T-75 flasks and grow to 80% confluency.

  • Treatment:

    • Experimental: Treat cells with 10 µM this compound for 1 hour at 37°C.

    • Control: Treat cells with DMSO (0.1%) vehicle.

  • Harvesting: Detach cells, wash with PBS, and resuspend in PBS (1x10^6 cells/mL).

  • Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL/tube). Heat individual tubes to a gradient of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Cool samples to RT for 3 min. Freeze-thaw (liquid nitrogen / 25°C) x3 to lyse cells.

  • Clarification: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze the supernatant via Western Blot using a specific antibody against the target (e.g., Anti-TG2 or Anti-GluR).

  • Analysis: Plot the relative band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) of the treated sample indicates target engagement.
    
Protocol B: Functional Reporter Assay (Calcium Flux)

Objective: To verify that binding results in functional modulation (e.g., antagonism of glutamate signaling).

Step-by-Step Workflow:

  • Loading: Load cells (e.g., CHO-K1 expressing mGluR) with Fluo-4 AM calcium indicator dye for 45 min.

  • Baseline: Measure baseline fluorescence (Ex/Em: 494/506 nm) for 30 seconds.

  • Pre-incubation: Add this compound (titration: 1 nM – 100 µM) and incubate for 10 min.

  • Stimulation: Inject agonist (e.g., Glutamate, EC80 concentration).

  • Measurement: Monitor fluorescence kinetic response for 120 seconds.

  • Calculation: Calculate IC50 based on the reduction of Peak Fluorescence (

    
    ).
    

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Target Stabilization (CETSA)

This diagram illustrates how this compound stabilizes the target protein, preventing thermal denaturation.

CETSA_Mechanism cluster_process Thermal Challenge Compound (3-(3-Chlorophenyl) isoxazol-5-yl)methanol Complex Ligand-Target Complex Compound->Complex Stabilization Target_Native Native Target (Unbound) Target_Native->Compound Binding Denatured Denatured Aggregate Target_Native->Denatured Heat Stress Complex->Denatured High T > Tm Soluble Soluble Protein (Detected) Complex->Soluble Resists Heat

Caption: Ligand binding shifts the thermal equilibrium, preserving the soluble protein fraction at higher temperatures.

Diagram 2: Validation Workflow Pipeline

A logical flow for confirming target engagement from hit to validated probe.

Validation_Pipeline Start Compound Selection: This compound Step1 In Silico Docking (Predict Binding Mode) Start->Step1 Step2 Biochemical Assay (Cell-Free IC50/Kd) Step1->Step2 Step3 Cellular Engagement (CETSA / NanoBRET) Step2->Step3 Step4 Functional Readout (Ca2+ Flux / Reporter) Step3->Step4 Decision Is Target Validated? Step4->Decision Valid Validated Probe Decision->Valid Yes Invalid Re-Design / Off-Target Decision->Invalid No

Caption: Step-by-step pipeline ensuring rigorous validation from computational prediction to functional cellular response.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2763309, [3-(3-Chlorophenyl)-5-isoxazolyl]methanol. PubChem.[1] [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Conti, P., et al. (2002). Isoxazole-based glutamatergic ligands: synthesis and pharmacological characterization. Journal of Medicinal Chemistry.[2] [Link]

  • Keillor, J. W., et al. (2015). Transglutaminase 2 inhibitors: a patent review. Expert Opinion on Therapeutic Patents. [Link]

Sources

Assessing the metabolic stability of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the metabolic stability of (3-(3-Chlorophenyl)isoxazol-5-yl)methanol in vitro Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Researchers.

Executive Summary & Strategic Analysis

This compound (CAS: 13105-64-1) represents a common structural motif in medicinal chemistry, serving as a pharmacophore in glutamate receptor ligands and antifungal agents. Its physicochemical profile (MW: 209.63, LogP ~1.8) suggests good membrane permeability, but its metabolic stability is often the rate-limiting step in its development as a drug candidate.

The Critical Liability: The primary hydroxymethyl group at the C5 position is a metabolic "soft spot." While the 3-chlorophenyl ring provides lipophilic anchoring and metabolic resistance (blocking para-hydroxylation), the primary alcohol is highly susceptible to rapid oxidation to the corresponding carboxylic acid or direct Phase II glucuronidation.

The Assessment Challenge: Standard Liver Microsome (LM) assays often underestimate the clearance of primary alcohols. Microsomes are rich in CYP450s but lack cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH).

  • Recommendation: For accurate in vitro clearance prediction of this specific compound, Cryopreserved Hepatocytes or S9 Fractions (which contain both microsomal and cytosolic enzymes) are the superior "alternatives" to standard microsomes.

Structural Liabilities & Metabolic Pathway Prediction

Before selecting an assay, one must understand the potential metabolic fate of the molecule.[1] The isoxazole ring is generally stable under aerobic conditions, but the side chain drives the clearance.

Predicted Metabolic Map (DOT Visualization)

The following diagram illustrates the competing pathways: Phase I oxidation (CYP/ADH) vs. Phase II conjugation (UGT).

MetabolicPathway Parent (3-(3-Chlorophenyl) isoxazol-5-yl)methanol Aldehyde Intermediate Aldehyde Parent->Aldehyde Oxidation (ADH/CYP2E1) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide Phase II (UGT + UDPGA) RingOpen Ring-Opened Metabolites Parent->RingOpen Reductive Metabolism (Minor/Anaerobic) Acid Carboxylic Acid (Stable Metabolite) Aldehyde->Acid Oxidation (ALDH)

Figure 1: Predicted metabolic pathways. The primary alcohol oxidation (blue to yellow to red) is the dominant clearance route in humans.

Comparative Guide: Selecting the Right Assay System

For this specific alcohol-bearing isoxazole, the choice of assay system dramatically alters the resulting Intrinsic Clearance (


) value.
FeatureOption A: Liver Microsomes (RLM/HLM) Option B: S9 Fraction Option C: Cryopreserved Hepatocytes
Enzyme Content CYP450s, UGTs (enriched). Lacks ADH/ALDH. CYPs, UGTs, plus Cytosolic ADH/ALDH. Complete System (CYP, Non-CYP, Transporters).
Suitability for Subject Low to Moderate. May miss ADH-mediated oxidation, leading to false "Stability."High. Captures both CYP and cytosolic oxidation.Highest. Captures all pathways including Phase II and transport.
Cofactors Required NADPH (for CYPs), UDPGA (for UGTs).NADPH, UDPGA, PAPS.None (Endogenous cofactors present).
Cost/Throughput Low Cost / High Throughput.Moderate Cost / High Throughput.High Cost / Lower Throughput.
Verdict Use only for CYP-phenotyping.Recommended for initial screening. Essential for final clearance prediction.

Scientific Rationale: If you screen this compound solely in microsomes (Option A), you rely entirely on CYP-mediated oxidation. However, primary alcohols are classic substrates for cytosolic Alcohol Dehydrogenase (ADH). Excluding the cytosol (Option A) will artificially prolong the half-life (


), leading to an under-prediction of human dose. Option B (S9) or C (Hepatocytes) is required for scientific validity. 

Experimental Protocol: Metabolic Stability in S9 Fraction

Since S9 offers the best balance of cytosolic enzyme presence and throughput for this compound, we detail the S9 protocol below.

Materials
  • Test Compound: this compound (10 mM DMSO stock).

  • Enzyme Source: Pooled Human Liver S9 Fraction (Protein conc. 20 mg/mL).

  • Cofactors: NADPH (Phase I), UDPGA (Phase II), Alamethicin (pore-forming peptide to access UGTs).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram (DOT)

S9Protocol Prep 1. Pre-Incubation Buffer + S9 + Cofactors (37°C, 5 min) Start 2. Initiate Reaction Add Test Compound (Final: 1 µM) Prep->Start Sample 3. Serial Sampling 0, 5, 15, 30, 45, 60 min Start->Sample Quench 4. Quench Add Ice-Cold ACN + IS Sample->Quench Analyze 5. Analysis Centrifuge -> LC-MS/MS Quench->Analyze

Figure 2: S9 Fraction Incubation Workflow for assessing metabolic stability.

Step-by-Step Methodology
  • Preparation: Thaw S9 fraction on ice. Prepare a cofactor mix (NADPH + UDPGA + Alamethicin) in phosphate buffer.

  • Reaction Mix: Dilute S9 to a final concentration of 1.0 mg/mL (higher protein is needed for S9 vs microsomes) in the cofactor mix.

  • Pre-incubation: Warm the mixture at 37°C for 5 minutes.

  • Initiation: Spike the test compound (diluted to 1 µM final conc, <0.1% DMSO) into the mixture.

  • Sampling: At defined time points (

    
     min), remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Processing: Vortex for 10 min, centrifuge at 4000 rpm for 20 min (4°C) to precipitate proteins.

  • Quantification: Inject supernatant into LC-MS/MS (MRM mode monitoring parent ion).

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the "Percent Remaining" of the parent compound against time. The slope of the linear regression (


) determines the half-life.

[2]


Benchmarking Performance

To validate your assay, run the test compound alongside these industry standards.

CompoundExpected Clearance (Human S9)Role in Assay
(3-(3-Chlorophenyl)...) Unknown (Test) Target
Verapamil High (

min)
Positive Control (High Cl)
Warfarin Low (

min)
Negative Control (Low Cl)
7-Ethoxycoumarin ModeratePhase I/II Control
Interpreting Results for the Isoxazole-Methanol
  • High Stability (

    
     min):  Suggests the 3-chlorophenyl ring effectively hinders enzyme access, or the isoxazole is electronically deactivating the alcohol oxidation.
    
  • Low Stability (

    
     min):  Confirms the "Soft Spot" hypothesis. The primary alcohol is being rapidly converted to the acid.
    
    • Next Step: If unstable, synthesize the Carboxylic Acid derivative. If the acid is stable, the metabolic liability is solely the alcohol moiety.

References

  • Di, L., et al. (2008). "Experimental design and data analysis of in vitro metabolic stability assays." Current Protocols in Pharmacology.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • Fisher, M. B., et al. (2002). "The complexities of alcohol dehydrogenase and aldehyde dehydrogenase in drug metabolism." Current Drug Metabolism.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • PubChem Compound Summary. (2024). "this compound."[3] National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Benchmarking Isoxazole-Containing Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of commercially successful drugs.[1] These agents span multiple therapeutic areas, including anti-inflammatory, immunosuppressive, and antibacterial applications.[2]

This guide provides a framework for benchmarking new isoxazole-containing drug candidates against established commercial drugs. We will delve into three prominent examples: the immunosuppressant Leflunomide , the selective COX-2 inhibitor Celecoxib , and the antibacterial agent Sulfamethoxazole . Through a detailed comparison of their mechanisms of action, in vitro potency, pharmacokinetic profiles, and the experimental protocols used for their evaluation, researchers can gain valuable insights for their own drug discovery programs.

Comparative Analysis of Key Isoxazole-Containing Drugs

A successful benchmarking strategy relies on a multi-parametric comparison. Here, we evaluate our three exemplar drugs across their primary mechanism, in vitro efficacy, and key pharmacokinetic parameters.

ParameterLeflunomideCelecoxibSulfamethoxazole
Primary Target Dihydroorotate Dehydrogenase (DHODH)[3]Cyclooxygenase-2 (COX-2)[4]Dihydropteroate Synthase (DHPS)[5]
Therapeutic Class Immunosuppressive (DMARD)[3]Anti-inflammatory (NSAID)[1]Antibacterial (Sulfonamide)
Key In Vitro Metric IC50 (A77 1726): ~600 nM for human DHODH[2]IC50: 40 nM for COX-2[6]MIC90 (E. coli): 16-64 µg/mL
Oral Bioavailability ~80%[7]22-40% (capsule)[8]>90%[9]
Protein Binding >99%[3]~97%[10]~70%[11]
Elimination Half-life 14-18 days (active metabolite)[3]~11 hours~10 hours[11]
Primary Metabolism GI mucosa and liver (to A77 1726)[3]Hepatic (CYP2C9)[12]Hepatic (N-acetylation)[11]

Delving into the Mechanisms of Action: Key Signaling Pathways

Understanding the specific molecular pathways targeted by these drugs is fundamental to interpreting benchmarking data.

Leflunomide and the Pyrimidine Synthesis Pathway

Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726 (teriflunomide). This metabolite inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical step in the de novo pyrimidine synthesis pathway.[2] By blocking this pathway, Leflunomide deprives rapidly proliferating cells, particularly activated lymphocytes, of the necessary building blocks for DNA and RNA synthesis, thereby exerting its immunosuppressive effects.

G cluster_inhibition Inhibition Point Glutamine + CO2 + ATP Glutamine + CO2 + ATP Carbamoyl Phosphate Carbamoyl Phosphate Glutamine + CO2 + ATP->Carbamoyl Phosphate CPS II Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dTMP dTMP dUDP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis Leflunomide (A77 1726) Leflunomide (A77 1726) Leflunomide (A77 1726)->Dihydroorotate Inhibits

Caption: Leflunomide's active metabolite inhibits DHODH.

Celecoxib and the Prostaglandin Synthesis Pathway

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2).[4] The COX enzymes convert arachidonic acid to prostaglandin H2, the precursor to various prostaglandins that mediate pain and inflammation.[13] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation. Celecoxib's selectivity for COX-2 allows it to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[13]

G cluster_inhibition Inhibition Point Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-2 Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) Prostaglandin H2->Prostaglandins (PGE2, PGI2) Synthases Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, PGI2)->Inflammation & Pain Celecoxib Celecoxib Celecoxib->Arachidonic Acid Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Sulfamethoxazole and the Bacterial Folic Acid Synthesis Pathway

Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA).[14] It competitively inhibits dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of dihydrofolic acid in bacteria.[5] Humans are unaffected as they obtain folic acid from their diet. By blocking this pathway, sulfamethoxazole prevents the synthesis of nucleotides and amino acids necessary for bacterial replication.[5]

G cluster_inhibition Inhibition Point Pteridine Precursor + PABA Pteridine Precursor + PABA Dihydropteroate Dihydropteroate Pteridine Precursor + PABA->Dihydropteroate DHPS Dihydrofolic Acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic Acid DHFS Tetrahydrofolic Acid Tetrahydrofolic Acid Dihydrofolic Acid->Tetrahydrofolic Acid DHFR Nucleotide & Amino Acid Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolic Acid->Nucleotide & Amino Acid Synthesis Bacterial Growth Bacterial Growth Nucleotide & Amino Acid Synthesis->Bacterial Growth Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Pteridine Precursor + PABA Inhibits

Caption: Sulfamethoxazole inhibits bacterial DHPS.

Standardized Experimental Protocols for In Vitro Benchmarking

To ensure data comparability, standardized in vitro assays are paramount. Below are detailed protocols for evaluating the inhibitory activity of new compounds against the targets of our exemplar drugs.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory effect of a compound on DHODH activity by measuring the reduction of a colorimetric probe.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (substrate)

  • Coenzyme Q10 (electron acceptor)

  • DCIP (2,6-dichloroindophenol) (colorimetric indicator)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 0.1% Triton X-100)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute further in Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

  • Add 10 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer) to the appropriate wells.

  • Add 20 µL of a pre-mixed solution of Dihydroorotate and Coenzyme Q10 in Assay Buffer to all wells.

  • To initiate the reaction, add 20 µL of recombinant human DHODH in Assay Buffer to all wells except the blank.

  • Immediately add 10 µL of DCIP solution to all wells.

  • Measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes at 37°C using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit COX-2 by measuring the fluorescence generated from a probe that reacts with the prostaglandin G2 product.

Materials:

  • Human recombinant COX-2

  • Arachidonic Acid (substrate)

  • COX Cofactor solution

  • COX Probe (fluorometric)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute further in Assay Buffer.

  • In a 96-well black plate, add 70 µL of Assay Buffer to all wells.

  • Add 10 µL of the diluted test compound or vehicle control to the appropriate wells.

  • Add 10 µL of COX Cofactor solution to all wells.

  • Add 10 µL of human recombinant COX-2 to all wells except the blank.

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of COX Probe to all wells.

  • To initiate the reaction, add 10 µL of Arachidonic Acid solution to all wells.

  • Immediately measure the increase in fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

  • Calculate the rate of reaction and determine the percent inhibition and IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[6]

Materials:

  • Test bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound

  • Sterile 96-well U-bottom microplates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent and create serial two-fold dilutions in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Outlook

Benchmarking against commercially available isoxazole-containing drugs provides a critical context for evaluating novel therapeutic candidates. By employing standardized in vitro assays and understanding the underlying mechanisms of action, researchers can make more informed decisions in the drug discovery and development process. The data and protocols presented herein for Leflunomide, Celecoxib, and Sulfamethoxazole offer a robust starting point for these comparative studies. As our understanding of the diverse biological activities of isoxazole derivatives continues to expand, so too will the opportunities for developing next-generation therapeutics that address unmet medical needs.

References

  • Celecoxib. In: Wikipedia. ; 2024. Accessed February 10, 2026. [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.net. [Link]. Accessed February 10, 2026.

  • Ghodke M, Singh K, Chourasiya A, et al. Celecoxib. In: StatPearls.
  • Fox RI. Mechanism of action for leflunomide in rheumatoid arthritis.
  • Leflunomide. In: Wikipedia. ; 2024. Accessed February 10, 2026. [Link]

  • Whirl-Carrillo M, McDonagh EM, Hebert JM, et al. Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenet Genomics. 2014;24(8):403-407.
  • Sulfamethoxazole. In: Wikipedia. ; 2024. Accessed February 10, 2026. [Link]

  • Rozman B. Clinical pharmacokinetics of leflunomide. Clin Pharmacokinet. 2002;41(6):421-430.
  • Celecoxib Pathway, Pharmacokinetics. PharmGKB. [Link]. Accessed February 10, 2026.

  • What is the mechanism of Sulfamethoxazole?. Patsnap Synapse. [Link]. Accessed February 10, 2026.

  • What is the mechanism of Leflunomide?. Patsnap Synapse. [Link]. Accessed February 10, 2026.

  • Clinical Pharmacokinetics of Leflunomide. Ovid. [Link]. Accessed February 10, 2026.

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]. Accessed February 10, 2026.

  • Prakash A, Jarvis B. Leflunomide: efficacy and safety in clinical trials for the treatment of rheumatoid arthritis. Drugs Today (Barc). 2000;36(6):383-394.
  • Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]. Accessed February 10, 2026.

  • Paulson SK, Vaughn MB, Jessen SM, et al. Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption. J Pharmacol Exp Ther. 2001;297(2):638-645.
  • Ticha L, Slanař O, Perlík F, et al. Population Pharmacokinetics of the Active Metabolite of Leflunomide in Patients with Rheumatoid Arthritis. PAGE Meeting. [Link]. Accessed February 10, 2026.

  • Jamali F, Brocks DR, Pordeli P. Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat. University of Alberta. [Link]. Accessed February 10, 2026.

  • Understanding the Pharmacokinetics of Sulfamethoxazole and Trimethoprim. Oreate AI. [Link]. Published January 21, 2026. Accessed February 10, 2026.

  • What is the mechanism of Celecoxib?. Patsnap Synapse. [Link]. Accessed February 10, 2026.

  • What is Leflunomide used for?. Patsnap Synapse. [Link]. Accessed February 10, 2026.

  • Williamson RA, Yea CM, Robson PA, et al. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. J Biol Chem. 1995;270(39):22847-22853.
  • Sulfamethoxazole – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]. Accessed February 10, 2026.

  • Sulfamethoxazole. PDB-101. [Link]. Accessed February 10, 2026.

  • ARAVA® (leflunomide) tablets. FDA. [Link]. Accessed February 10, 2026.

  • Le J, Capparelli EV, Nguyen C, et al. Pharmacokinetics of Sulfamethoxazole and Trimethoprim During Venovenous Extracorporeal Membrane Oxygenation: A Case Report. Pharmacotherapy. 2020;40(7):713-717.
  • Chan M, Tett S, Staatz C. Population pharmacokinetics and association between A77 1726 plasma concentrations and disease activity measures following administration of leflunomide to people with rheumatoid arthritis. Br J Clin Pharmacol. 2005;60(3):257-266.
  • Pharmacology of Sulfamethoxazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. LinkedIn. Published December 19, 2024. Accessed February 10, 2026. [Link]

  • Understanding Sulfamethoxazole: Mechanism, Side Effects, and Drug Interactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]. Accessed February 10, 2026.

  • Kalden JR, Schattenkirchner M, Sörensen H, et al. The efficacy and safety of leflunomide in patients with active rheumatoid arthritis: a five-year followup study. Arthritis Rheum. 2003;48(6):1513-1520.
  • Anadón A, Martinez-Larrañaga MR, Diaz MJ, et al. Pharmacokinetics of sulfamethoxazole and trimethoprim association in hens. Poult Sci. 1994;73(10):1596-1603.
  • The efficacy of leflunomide monotherapy in rheumatoid arthritis: towards the goals of disease modifying antirheumatic drug therapy. The Journal of Rheumatology. [Link]. Accessed February 10, 2026.

  • Leflunomide Applicability in Rheumatoid Arthritis: Drug Delivery Challenges and Emerging Formulation Strategies. MDPI. [Link]. Accessed February 10, 2026.

  • Strand V, Cohen S, Schiff M, et al. Treatment of active rheumatoid arthritis with leflunomide compared with placebo and methotrexate. Leflunomide Rheumatoid Arthritis Investigators Group. Arch Intern Med. 1999;159(21):2542-2550.
  • Dihydropteroate Synthase Definition. Fiveable. [Link]. Accessed February 10, 2026.

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. SpringerLink. [Link]. Accessed February 10, 2026.

  • Schmidt RE, Garl M, Valdivieso J, et al. Clinical Evaluation of Intravenous Trimethoprim-Sulfamethoxazole for Serious Infections. Rev Infect Dis. 1982;4(2):332-337.
  • Inhibition mechanism of bacterial folic acid biosynthesis pathway (a) by sulfamethoxazole (SMZ) targeting dihydropteroate synthase (DHPS); and (b), by trimethoprim (TMP) targeting dihydrofolate reductase (DHFR). ResearchGate. [Link]. Accessed February 10, 2026.

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PubMed Central (PMC). [Link]. Accessed February 10, 2026.

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]. Accessed February 10, 2026.

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays. ResearchGate. [Link]. Accessed February 10, 2026.

  • Bowen AC, Laman M, Tong SYC, et al. Sulfamethoxazole-Trimethoprim (Cotrimoxazole) for Skin and Soft Tissue Infections Including Impetigo, Cellulitis, and Abscess. Open Forum Infect Dis. 2020;7(7):ofaa251.
  • IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). ResearchGate. [Link]. Accessed February 10, 2026.

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central (PMC). [Link]. Accessed February 10, 2026.

  • Patel K, Waseem M. Trimethoprim Sulfamethoxazole. In: StatPearls.
  • The effectiveness and safety of sulphamethoxazole-trimethoprim compound in childhood urinary infections. PubMed. [Link]. Accessed February 10, 2026.

Sources

Safety Operating Guide

Personal protective equipment for handling (3-(3-Chlorophenyl)isoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: (3-(3-Chlorophenyl)isoxazol-5-yl)methanol is a functionalized isoxazole intermediate often used in the synthesis of bioactive pharmacophores. Unlike common reagents, specific toxicological data (SDS) for this exact isomer is often sparse. The Solution: As a Senior Scientist, I apply the "Precautionary Principle for Novel Intermediates." We must treat this compound as a potential sensitizer and irritant with unknown systemic toxicity. The presence of the isoxazole ring suggests potential biological activity, while the chlorophenyl group mandates handling as a halogenated organic.

Property Data / Assumption Operational Implication
Physical State Solid (Crystalline Powder)High risk of static-induced dust dispersion.
Hazards (Inferred) Irritant (H315, H319, H335)Inhalation and contact are primary entry routes.
Chemical Moiety Aryl Chloride + IsoxazoleMUST be disposed of as Halogenated Waste.
Personal Protective Equipment (PPE) Matrix

Rationale: The goal is to create a barrier against transdermal absorption and inhalation of particulates.

Zone Equipment Technical Specification (Why?)
Hand Protection Double Nitrile Gloves Inner: 4 mil nitrile (tactility). Outer: 5-8 mil nitrile (durability). Reasoning: Isoxazole derivatives can permeate thin nitrile over time; double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne dust generated during weighing.
Respiratory Fume Hood (Primary) N95/P100 (Secondary): Only required if working outside a hood (not recommended). The primary control is the laminar flow of the hood.
Body Defense Tyvek® Sleeves + Lab Coat Standard cotton lab coats are porous. Tyvek sleeves cover the wrist gap between the glove and coat, a common exposure point.
Operational Workflow: The "Zero-Contact" Protocol
Phase A: Engineering Controls Check

Before opening the vial, verify the Fume Hood Face Velocity is 80–100 fpm (feet per minute) .

  • Scientific Logic:[1][2] Below 80 fpm, turbulence can allow dust escape. Above 120 fpm, eddy currents can blow powder out of the weigh boat.

Phase B: Weighing & Transfer (Critical Step)

Organic solids like this compound are prone to static charging , causing the powder to "jump" or disperse.

  • Ionization: Use an anti-static gun or ionizer bar inside the hood before opening the container.

  • Gravimetric Transfer: Do not use a spatula directly if possible. Tap the vial to transfer solid into a pre-tared weighing boat.

  • Solvation: Add the reaction solvent (e.g., DCM, THF) to the solid in the weigh boat or flask immediately to suppress dust.

Phase C: Decontamination
  • Wipe Down: Use a solvent-dampened Kimwipe (Acetone or Ethanol) to wipe the exterior of the stock vial before returning it to storage.

  • Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping any residue.

Visualizing the Safety Logic

The following diagram illustrates the "Defense-in-Depth" strategy required for handling halogenated isoxazoles.

SafetyProtocol Start Start: Handling Request RiskAssess Risk Assessment: Halogenated + Bioactive? Start->RiskAssess EngControls Engineering Control: Fume Hood > 80 fpm RiskAssess->EngControls Confirmed PPE PPE Donning: Double Nitrile + Goggles EngControls->PPE Handling Active Handling: Anti-Static Weighing PPE->Handling Handling->EngControls Spillage Event Decon Decontamination: Solvent Wipe + Doffing Handling->Decon Disposal Disposal: Halogenated Waste Stream Decon->Disposal

Caption: Figure 1. The "Defense-in-Depth" workflow ensures multiple barriers (Engineering, PPE, Procedural) exist between the researcher and the compound.

Emergency Response & Disposal
Spill Response
  • Solid Spill: Do not sweep. Sweeping generates aerosols. Cover with a wet paper towel (solvent-dampened) to adhere the powder, then wipe up.

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Avoid using organic solvents (ethanol/acetone) on skin, as they can increase the permeability of the skin to the isoxazole compound.

Disposal Strategy
  • Classification: Halogenated Organic Waste .

  • Why? The Chlorine atom on the phenyl ring persists during incineration. If mixed with non-halogenated waste, it can complicate the waste facility's combustion process (creating acid gases).

  • Labeling: Mark the tag clearly: "Contains this compound - Halogenated."

References
  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[4] [Link]

  • National Institutes of Health (NIH). (2024).[5] Chemical Hygiene Plan - Guidelines for Handling Novel Chemicals. NIH Office of Research Services.[5] [Link]

  • PubChem. (n.d.). Compound Summary for Isoxazole Derivatives (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.